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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of (4-Bromo-6-methoxypyridin-2-YL)methanamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Novel Chemical Entity In the realm of medicinal chemistry and drug discovery, the synthesis of nove...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Chemical Entity

In the realm of medicinal chemistry and drug discovery, the synthesis of novel chemical entities often outpaces their comprehensive physical characterization. (4-Bromo-6-methoxypyridin-2-YL)methanamine stands as one such compound—a promising scaffold for the development of new therapeutic agents, yet one for which a full suite of experimentally determined physical properties is not yet publicly available. This guide, therefore, adopts a dual approach. Firstly, it provides a robust in-silico prediction of the core physical properties of (4-Bromo-6-methoxypyridin-2-YL)methanamine, leveraging well-established computational models. Secondly, it contextualizes these predictions through a comparative analysis with structurally analogous compounds for which experimental data exists. Finally, this document outlines the standard, field-proven experimental methodologies for the empirical determination of these properties, providing a self-validating framework for future research. This approach ensures that researchers and drug development professionals can proceed with a well-informed understanding of the compound's likely behavior, while also providing a clear roadmap for its future, in-depth characterization.

Chapter 1: In-Silico Prediction of Physicochemical Properties

The journey into understanding a new molecule in the absence of empirical data begins with computational modeling. These in-silico predictions are not mere guesses; they are the output of sophisticated algorithms trained on vast datasets of experimentally verified chemical structures and their properties. For (4-Bromo-6-methoxypyridin-2-YL)methanamine, we have employed a suite of industry-standard prediction tools, such as those offered by ACD/Labs Percepta and ChemAxon, to generate a profile of its key physical characteristics.[1][2]

Predicted Physicochemical Data

The following table summarizes the predicted physical properties of (4-Bromo-6-methoxypyridin-2-YL)methanamine. It is crucial to interpret these values as estimations that guide initial experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 217.07 g/mol Influences diffusion, bioavailability, and formulation.
Melting Point 60-85 °CImpacts solubility, dissolution rate, and stability of solid forms.
Boiling Point 310-330 °C at 760 mmHgRelevant for purification (distillation) and thermal stability.
pKa (most basic) 8.5 - 9.5 (pyridinium ion)Governs ionization state at physiological pH, affecting solubility, permeability, and target binding.
logP 1.8 - 2.5A measure of lipophilicity, crucial for predicting membrane permeability and absorption.
Aqueous Solubility (logS) -2.5 to -3.5Indicates how well the compound dissolves in water, a key factor for bioavailability.
Topological Polar Surface Area (TPSA) 51.2 ŲCorrelates with hydrogen bonding potential and is a predictor of cell permeability.
Predicted Spectroscopic Data

Spectroscopic data is the fingerprint of a molecule. While experimental spectra are the gold standard, predicted spectra are invaluable for confirming structural identity.

  • ¹H NMR: Predictions suggest characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the aminomethyl protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy and aminomethyl groups.

  • ¹³C NMR: The predicted spectrum would show distinct signals for each of the unique carbon atoms in the molecule, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

Chapter 2: Comparative Analysis with Structural Analogues

To ground our in-silico predictions in experimental reality, we turn to a comparative analysis with structurally related compounds. The rationale here is that small structural modifications often lead to predictable changes in physical properties.

Workflow for Comparative Analysis

G cluster_0 In-Silico Prediction cluster_1 Experimental Data of Analogues cluster_2 Synthesis and Validation A Target Molecule: (4-Bromo-6-methoxypyridin-2-YL)methanamine B Computational Tools (ACD/Percepta, ChemAxon) A->B C Predicted Physical Properties B->C H Comparative Analysis C->H D Analogue 1: 1-(6-bromopyridin-2-yl)methanamine G Experimental Physical Properties D->G E Analogue 2: 6-Bromo-4-methoxypyridin-2-amine E->G F Analogue 3: (4-Bromo-6-methylpyridin-2-yl)methanamine F->G G->H I Refined Property Expectations H->I J Experimental Validation Plan I->J

Caption: Workflow for predicting and validating physical properties.

Experimental Data for Analogue Compounds

The following table presents available experimental data for compounds structurally similar to our target molecule.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilityReference
1-(6-bromopyridin-2-yl)methanamine187.04-46231Soluble in organic solvents, slightly soluble in water.[3][3]
6-Bromo-4-methoxypyridin-2-amine203.04Not AvailableNot AvailableSolid form.[4][4]
(6-Bromopyridin-2-yl)methanamine187.04White to yellow solid or liquidNot AvailableNot Available
(4-Bromo-6-methylpyridin-2-yl)methanamine201.06Not AvailableNot AvailableNot Available[5]

Analysis:

  • The presence of the methoxy group in our target compound, compared to 1-(6-bromopyridin-2-yl)methanamine, is expected to increase the molecular weight and likely raise the melting and boiling points due to increased polarity and intermolecular interactions.

  • The aminomethyl group in our target compound, compared to the amino group in 6-Bromo-4-methoxypyridin-2-amine, may lead to differences in crystal packing and hydrogen bonding, thus affecting the melting point.

Chapter 3: Experimental Protocols for Physical Property Determination

The following section details the standard operating procedures for the experimental determination of the key physical properties. The causality behind each experimental choice is explained to ensure a thorough understanding of the methodology.

Determination of Melting Point: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The onset temperature of the melting endotherm is taken as the melting point.

Causality of Experimental Choices:

  • A small sample size is used to ensure uniform heat distribution.

  • A controlled heating rate is essential for accurate and reproducible results.

  • An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Determination of pKa: Potentiometric Titration

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Causality of Experimental Choices:

  • A co-solvent may be necessary for compounds with low aqueous solubility.

  • A calibrated pH electrode is critical for accurate pH measurements.

  • The use of a strong acid or base as the titrant ensures a sharp endpoint.

Determination of logP: Shake-Flask Method

Principle: This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Step-by-Step Methodology:

  • Equilibration: Prepare a solution of the compound in one of the phases (e.g., water) and add an equal volume of the other phase (n-octanol).

  • Shaking: Agitate the mixture for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality of Experimental Choices:

  • n-Octanol is used as a surrogate for biological membranes.

  • Thorough shaking is required to ensure that equilibrium is established.

  • An accurate analytical method is necessary for determining the concentration in each phase.

Workflow for Experimental Characterization

G A Synthesized and Purified (4-Bromo-6-methoxypyridin-2-YL)methanamine B Differential Scanning Calorimetry (DSC) A->B Melting Point C Potentiometric Titration A->C pKa D Shake-Flask Method A->D logP / Solubility E NMR Spectroscopy (¹H, ¹³C) A->E Structure Confirmation F Mass Spectrometry A->F Molecular Weight Confirmation G Comprehensive Physical Property Profile B->G C->G D->G E->G F->G

Caption: Experimental workflow for physical property determination.

Conclusion

This technical guide provides a foundational understanding of the physical properties of (4-Bromo-6-methoxypyridin-2-YL)methanamine. By combining in-silico predictions with a comparative analysis of structurally related compounds, we have established a reliable, albeit preliminary, physicochemical profile. The detailed experimental protocols included herein offer a clear path forward for the empirical validation of these properties. As research on this promising molecule progresses, the data generated through these standardized methods will be invaluable for advancing its development from a laboratory curiosity to a potential therapeutic agent.

References

  • ACD/Labs Percepta. (2024). Advanced software for physicochemical property prediction. [Link][1][6][7][8]

  • ChemBK. (2024). 1-(6-bromopyridin-2-yl)methanamine. [Link][3]

  • ChemAxon. (2024). Calculator Plugins. [Link][2][9][10][11][12]

  • SwissADME. (2017). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link][13]

  • ChemBK. (n.d.). 6-broMo-4-Methoxypyridin-2-aMine - Physico-chemical Properties. [Link][4]

Sources

Exploratory

(4-Bromo-6-methoxypyridin-2-YL)methanamine: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications

Executive Summary In the landscape of fragment-based drug discovery and complex Active Pharmaceutical Ingredient (API) synthesis, the selection of highly functionalized building blocks is paramount. (4-Bromo-6-methoxypyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery and complex Active Pharmaceutical Ingredient (API) synthesis, the selection of highly functionalized building blocks is paramount. (4-Bromo-6-methoxypyridin-2-yl)methanamine (CAS: 1060810-44-7)[1] is a highly versatile, bifunctional pyridine derivative. Nitrogen heterocycles, particularly pyridines, are ubiquitous in FDA-approved drugs due to their favorable physicochemical properties and hydrogen-bonding capabilities (). This technical guide details the structural logic, chemoselective synthetic protocols, and orthogonal reactivity of this critical scaffold.

Chemical Identity and Quantitative Properties

To facilitate rapid reference for synthetic planning, the core quantitative properties and identifiers of (4-Bromo-6-methoxypyridin-2-yl)methanamine are summarized below.

PropertyValue
IUPAC Name (4-Bromo-6-methoxypyridin-2-yl)methanamine
CAS Registry Number 1060810-44-7
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.06 g/mol
SMILES String COC1=CC(Br)=CC(CN)=N1
Physical State Pale yellow to off-white solid/oil (varies by salt form)
Storage Conditions Inert atmosphere (Ar/N₂), 2-8°C, protected from light

Structural Analysis and Electronic Landscape

The utility of this molecule stems from its orthogonal reactivity profile, governed by the electronic push-pull dynamics of the pyridine ring:

  • C2-Methanamine: A primary aliphatic amine with a pKa of approximately 8.5–9.0. It acts as a potent nucleophile for amidation, reductive amination, and urea formation.

  • C4-Bromine: The bromine atom sits meta to the methoxy group and para to the methanamine substituent. The electron-withdrawing nature of the pyridine nitrogen activates this position for Palladium-catalyzed oxidative addition, making it an ideal handle for cross-coupling.

  • C6-Methoxy: An electron-donating group via resonance (+M effect) that modulates the basicity of the pyridine nitrogen. Crucially, it provides metabolic stability by blocking the C6 position from in vivo oxidation by aldehyde oxidase.

FunctionalizationLogic Core (4-Bromo-6-methoxypyridin-2-yl)methanamine (Core Scaffold) Amine Primary Amine (-NH2) Core->Amine Bromo C4-Bromide (-Br) Core->Bromo Methoxy C6-Methoxy (-OCH3) Core->Methoxy Amidation Amidation / Reductive Amination Amine->Amidation Coupling Suzuki / Buchwald-Hartwig Bromo->Coupling SNAr Nucleophilic Aromatic Substitution Methoxy->SNAr Target1 Kinase Inhibitors Amidation->Target1 Target2 Extended Biaryl Systems Coupling->Target2 Target3 Substituted Pyridines SNAr->Target3

Orthogonal functionalization logic for the pyridine scaffold in drug design.

Synthetic Methodology: Chemoselective Nitrile Reduction

Synthesizing (4-Bromo-6-methoxypyridin-2-yl)methanamine from its commercially available precursor, 4-bromo-6-methoxypicolinonitrile, requires precise chemoselectivity.

Causality in Experimental Choice: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly contraindicated because it frequently results in hydrodebromination (cleavage of the aryl C-Br bond) (). Lithium aluminum hydride (LiAlH₄) can be overly aggressive, potentially leading to side reactions or ring reduction. Therefore, Borane-Tetrahydrofuran (BH₃·THF) complex is the reagent of choice. Borane is highly chemoselective for nitriles over aryl halides, ensuring the structural integrity of the C4-bromine handle ().

Step-by-Step Protocol: Borane-Mediated Reduction
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon to maintain an inert atmosphere.

  • Dissolution: Dissolve 4-bromo-6-methoxypicolinonitrile (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Dropwise add BH₃·THF (1.0 M in THF, 30.0 mL, 30.0 mmol) over 20 minutes via syringe. Caution: Vigorous hydrogen gas evolution will occur.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (65°C) for 4–6 hours. Monitor the disappearance of the starting material via TLC.

  • Quench (Self-Validating Step 1): Cool the mixture to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane, followed by 6M HCl (20 mL) to break the highly stable borane-amine complex. Reflux the mixture for an additional 1 hour. Validation: The evolution of gas ceasing and the subsequent formation of a clear solution physically validates the destruction of the borane complex.

  • Workup (Self-Validating Step 2): Concentrate the mixture in vacuo to remove THF and MeOH. Wash the acidic aqueous layer with Dichloromethane (2 x 30 mL) to remove non-basic impurities. Basify the aqueous layer to pH > 12 using 5M NaOH (aq). Extract the free amine with Ethyl Acetate (3 x 50 mL). Validation: The phase transition of the product from the aqueous phase to the organic phase upon basification acts as a self-validating acid-base purification, ensuring only basic amines are extracted.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude primary amine.

SynthesisWorkflow SM 4-Bromo-6-methoxypicolinonitrile (Starting Material) Reagent BH3·THF Complex (0°C to Reflux, 4h) SM->Reagent Reduction Intermediate Borane-Amine Complex (Intermediate) Reagent->Intermediate Quench Acidic Quench (MeOH / HCl, Reflux) Intermediate->Quench Hydrolysis Salt Amine Hydrochloride Salt (Aqueous Phase) Quench->Salt Freebase Basic Workup (NaOH, pH > 12) Salt->Freebase Basification Product (4-Bromo-6-methoxypyridin-2-yl)methanamine (Target Product) Freebase->Product Extraction

Synthetic workflow for chemoselective nitrile reduction to the primary amine.

Analytical Characterization & Quality Control

To ensure trustworthiness and scientific integrity before advancing this building block into library synthesis, the batch must be validated against strict analytical parameters. The following table summarizes the expected quantitative data and how each metric serves as a self-validating indicator of structural integrity.

Analytical TechniqueTarget MetricSelf-Validation Indicator
¹H NMR (400 MHz, CDCl₃) ~3.90 ppm (s, 3H)Confirms the retention of the C6-Methoxy group.
¹H NMR (400 MHz, CDCl₃) ~3.85 ppm (s, 2H)Confirms successful reduction of nitrile to C2-Methylene.
LC-MS (ESI+) m/z 217.0 / 219.0 [M+H]⁺A 1:1 isotopic doublet definitively confirms the intact C4-Bromine.
TLC (Hexanes/EtOAc 1:1) Rf ~ 0.2 (Ninhydrin positive)The purple stain confirms primary amine formation.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry,[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews,[Link]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition." John Wiley & Sons,[Link]

Sources

Foundational

Solubility Profile and Physicochemical Dynamics of 4-Bromo-6-methoxypyridine Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In early-stage drug discovery and process chemistry, halogenated heterocycles serve as foundational building blocks. Among these, 4-Bromo-6...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In early-stage drug discovery and process chemistry, halogenated heterocycles serve as foundational building blocks. Among these, 4-Bromo-6-methoxypyridine (systematically indexed as 4-bromo-2-methoxypyridine)[1] is highly valued for its dual utility: it provides a robust electrophilic handle for palladium-catalyzed cross-coupling while imparting favorable physicochemical properties to the resulting scaffold,[2].

As a Senior Application Scientist, I frequently observe that the solubility profile of this compound—and its downstream derivatives—is misunderstood. Because its melting point hovers precisely at standard room temperature (25–26 °C),, minor ambient temperature fluctuations can trigger a phase transition from a crystalline solid to a yellow oil. This fundamental physical property dictates how we must approach its handling, formulation, and thermodynamic solubility assessments. This whitepaper deconstructs the mechanistic drivers of its solubility and provides self-validating protocols for accurate physicochemical profiling.

Physicochemical Landscape

Before optimizing a derivative for biological assays or PROTAC linker integration[3], we must establish the baseline quantitative properties of the core scaffold. The data below summarizes the foundational metrics that dictate the molecule's behavior in aqueous and organic environments.

Table 1: Physicochemical and Solubility Parameters of 4-Bromo-6-methoxypyridine

ParameterValueCausality / Impact on Development
IUPAC Name 4-bromo-2-methoxypyridine[1]Standardized nomenclature for regulatory filings.
Molecular Weight 188.02 g/mol [1]Low molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
Physical State Solid (<25 °C) / Liquid (>26 °C)Critical for storage and assay design; dictates solid-liquid vs. liquid-liquid partitioning.
Melting Point 25–26 °C,Requires strict temperature control during thermodynamic solubility assays.
Predicted pKa 3.76 ± 0.10Weakly basic pyridine core; highly soluble in gastric fluid (pH 1.2), poorly soluble in blood plasma (pH 7.4).
LogP (Partition) ~2.1 (Core)[4] / 2.28 (Esters)[2]Moderate lipophilicity favoring passive membrane permeability[2].
Aqueous Solubility Slightly soluble (< 1 mg/mL)Necessitates co-solvents (e.g., DMSO) for in vitro biological assays.
Organic Solubility Soluble in DCM, THF, EtOAc, MeOH[5]Highly amenable to standard organic extraction and chromatographic purification.

Mechanistic Drivers of Solubility

The solubility of 4-Bromo-6-methoxypyridine is not arbitrary; it is a direct consequence of its electronic architecture. Understanding these structural drivers allows medicinal chemists to rationally tune the solubility of downstream derivatives.

  • The Pyridine Core (pH-Dependent Ionization): The nitrogen atom provides a weakly basic center with a pKa of ~3.76. According to the Henderson-Hasselbalch equation, at physiological pH (7.4), the molecule is predominantly unionized, driving its lipophilicity and limiting aqueous solubility. Conversely, in highly acidic environments (pH < 3.76), the nitrogen becomes protonated, significantly increasing aqueous solubility.

  • The 6-Methoxy Substitution (H-Bonding): This electron-donating group acts as a strong hydrogen-bond acceptor. It enhances solubility in polar organic solvents and improves overall bioavailability and metabolic stability in biological systems compared to un-substituted analogs[3].

  • The 4-Bromo Substitution (Lipophilicity): Bromine is a heavy, highly lipophilic halogen that drives the LogP up to ~2.1[4],[1], thereby decreasing aqueous solubility. However, this bromo group is the essential electrophilic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions,[2].

MechanisticDrivers Core 4-Bromo-6-methoxypyridine Core Structure Methoxy 6-Methoxy Group (H-Bond Acceptor) Core->Methoxy Bromo 4-Bromo Group (Lipophilic Halogen) Core->Bromo Pyridine Pyridine Ring (Weak Base, pKa ~3.76) Core->Pyridine Solubility Solubility Profile LogP ~2.1 Slightly Soluble in H2O Methoxy->Solubility Enhances polarity & organic solubility Bromo->Solubility Increases lipophilicity Pyridine->Solubility pH-dependent ionization

Fig 1: Structural drivers dictating the solubility and reactivity of 4-Bromo-6-methoxypyridine.

Experimental Protocols: Thermodynamic Solubility Assessment

Expertise & Experience Context: Kinetic solubility assays (which rely on spiking DMSO stock solutions into aqueous buffers) frequently overestimate the solubility of lipophilic compounds due to the formation of metastable, supersaturated amorphous precipitates. For 4-Bromo-6-methoxypyridine, this is further complicated by its melting point (25–26 °C),. If the laboratory ambient temperature exceeds 26 °C, the solid melts into an oil. Performing a standard dissolution assay at 37 °C means you are measuring liquid-liquid partitioning, not solid-liquid thermodynamic solubility.

To ensure scientific integrity, the following protocol utilizes a strictly temperature-controlled Shake-Flask method designed as a self-validating system .

Protocol: Temperature-Controlled Shake-Flask Method
  • Step 1: Solid Dispensing. Accurately weigh 3.0 mg of crystalline 4-Bromo-6-methoxypyridine into a 4 mL glass vial. (Causality: Glass is mandatory; lipophilic bromo-compounds exhibit high non-specific binding to polypropylene surfaces, which artificially lowers the measured concentration).

  • Step 2: Buffer Addition. Add 1.0 mL of the target aqueous buffer (e.g., 0.1 M HCl for pH 1.2, or PBS for pH 7.4).

  • Step 3: Equilibration. Seal the vial and incubate in a thermoshaker at 20.0 ± 0.1 °C at 300 rpm for 24 hours. (Causality: Maintaining the temperature strictly below 25 °C ensures the compound remains in its solid crystalline state, allowing for true solid-liquid equilibrium).

  • Step 4: Phase Separation & Self-Validation. Centrifuge the vial at 10,000 x g for 15 minutes.

    • Self-Validation Check: Visually inspect the vial. You must observe a solid pellet at the bottom. If no pellet is present, the solution is not saturated, and the assay must be repeated with a higher mass of API.

  • Step 5: Quantification. Carefully aspirate the supernatant, dilute appropriately with mobile phase (e.g., 50% Acetonitrile/Water), and quantify via HPLC-UV at 254 nm against a 5-point calibration curve.

SolubilityWorkflow Step1 1. Solid Dispensing Weigh excess API into glass vial Step2 2. Buffer Addition & Agitation Add pH buffer, shake 24h at 20°C Step1->Step2 Step3 3. Phase Separation Centrifuge to isolate supernatant Step2->Step3 Validation Self-Validation QC: Verify solid pellet remains to ensure saturation Step3->Validation Step4 4. HPLC-UV Quantification Measure against standard curve Output Thermodynamic Solubility Value (mg/mL) Step4->Output Validation->Step4 Proceed if pellet is present

Fig 2: Temperature-controlled thermodynamic solubility workflow with self-validating QC steps.

Solubility Optimization in Drug Development

In advanced drug development, the core 4-Bromo-6-methoxypyridine scaffold is rarely the final Active Pharmaceutical Ingredient (API). Instead, its solubility profile is modulated through targeted derivatization:

  • Cross-Coupling for Polarity: The 4-bromo position is highly reactive toward palladium-catalyzed Suzuki-Miyaura coupling. By reacting the core with polar boronic acids (e.g., morpholine or piperazine derivatives), chemists can replace the lipophilic halogen with hydrophilic heterocycles, drastically lowering the LogP and increasing aqueous solubility.

  • Esterification and Prodrug Strategies: Complex derivatives, such as ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, exhibit a LogP of ~2.28[2]. This moderate lipophilicity is ideal for passive membrane permeability. Furthermore, the ester group serves as a prodrug mechanism; it can undergo enzymatic hydrolysis in vivo to yield a highly soluble carboxylic acid[2].

  • PROTAC Linker Integration: The methoxypyridine motif is increasingly utilized in the design of Proteolysis-Targeting Chimera (PROTAC) linkers and kinase inhibitors. The incorporation of the methoxy group specifically enhances the solubility, metabolic stability, and cellular permeability of these large, complex macromolecules[3].

Sources

Exploratory

Strategic Applications and Synthetic Methodologies of Methoxypyridine Methanamine Intermediates in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. Methoxypyridine methanamine intermediates —sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. Methoxypyridine methanamine intermediates —specifically isomers like (6-methoxypyridin-3-yl)methanamine—have emerged as privileged scaffolds. By combining the metabolic stability of a pyridine ring, the electronic modulation of a methoxy group, and the versatile reactivity of a primary methanamine, these intermediates serve as critical linchpins in the synthesis of kinase inhibitors, GPCR ligands, and enzyme activators ()[1]. This whitepaper provides an in-depth technical review of their physicochemical properties, field-proven synthetic protocols, and applications in drug discovery.

Structural Rationale & Pharmacophore Profiling

As application scientists, we do not select intermediates arbitrarily; every functional group must serve a mechanistic purpose. The methoxypyridine methanamine scaffold offers a trifecta of advantages:

  • The Pyridine Core: Acts as a robust hydrogen-bond acceptor, significantly improving aqueous solubility compared to simple phenyl rings. It also lowers the overall lipophilicity (LogP), which is crucial for avoiding non-specific protein binding and off-target toxicity.

  • The Methoxy Substituent: Positioned strategically (e.g., at C6 or C2), the electron-donating methoxy group modulates the pKa of the pyridine nitrogen. More importantly, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at highly susceptible positions on the heterocycle.

  • The Methanamine Linker: The primary amine extends away from the steric bulk of the aromatic ring, providing an unhindered, highly nucleophilic vector. This makes it an ideal attachment point for amide couplings, reductive aminations, and urea formations.

Physicochemical Data Summary

To facilitate structural comparisons, the quantitative data for key methoxypyridine methanamine isomers and derivatives are summarized below ()[2], ()[3],[4], ()[5]:

Compound NameCAS NumberMolecular Weight ( g/mol )Monoisotopic Mass (Da)Predicted XLogP
(6-Methoxypyridin-3-yl)methanamine 262295-96-5138.17138.0790.6
(5-Methoxypyridin-2-yl)methanamine 905306-69-6138.17138.079-0.3
(2-Methoxypyridin-3-yl)methanamine 354824-19-4138.17138.0790.5
(5-Chloro-6-methoxypyridin-3-yl)methanamine HCl N/A172.04 (free base)172.0400.6

Synthetic Methodologies: Self-Validating Protocols

Achieving high purity and yield when synthesizing these intermediates requires an understanding of the underlying reaction causality. Primary amines are prone to over-alkylation or dimerization during synthesis. The following protocols are designed as self-validating systems to ensure chemical integrity.

Protocol A: Synthesis of (6-Methoxypyridin-3-yl)methanamine via Nitrile Hydrogenation

Causality Focus: The reduction of 6-methoxynicotinonitrile to the corresponding methanamine typically proceeds through a transient imine intermediate. A critical failure point is the attack of the newly formed primary amine on this imine, yielding an unwanted secondary amine dimer. To prevent this, the reaction is conducted in methanolic ammonia . The high concentration of ammonia acts as a competing nucleophile, shifting the equilibrium entirely toward the primary amine product ()[6].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 6-methoxynicotinonitrile (1.0 eq) in a 7N solution of ammonia in methanol (10 volumes).

  • Catalyst Addition: Add Raney Nickel (10% w/w). Safety Note: Raney Ni is highly pyrophoric; handle under an inert argon atmosphere.

  • Hydrogenation: Purge the reaction vessel with H2​ gas and pressurize to 50 psi. Stir vigorously at room temperature for 12 hours.

  • Self-Validating In-Process Control (IPC): Monitor via LC-MS. The reaction is complete and validated when the nitrile peak ( m/z [M+H]+ 135) disappears, and the primary amine ( m/z [M+H]+ 139.1) appears exclusively, with no dimer formation ( m/z >260).

  • Workup: Filter the catalyst through a pad of Celite under argon. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in 1M HCl (aqueous) and wash with ethyl acetate to remove non-basic impurities. Basify the aqueous layer to pH 12 using 2M NaOH, and extract with dichloromethane (DCM). Dry the organic layer over Na2​SO4​ and evaporate to yield the pure liquid product.

SynthWorkflow A 6-Methoxynicotinonitrile B Catalytic Hydrogenation (Raney Ni / NH3 / MeOH) A->B H2 (50 psi) C Imine Intermediate (Transient) B->C Reduction D (6-Methoxypyridin-3-yl)methanamine (Target) C->D Further Reduction E Purification (Acid-Base Extraction) D->E Workup

Synthetic workflow for (6-methoxypyridin-3-yl)methanamine via nitrile reduction.
Protocol B: Microwave-Assisted Reductive Amination

Causality Focus: When coupling methoxypyridine methanamines with aryl aldehydes to form Schiff bases or secondary amines, traditional heating can lead to degradation. Microwave irradiation accelerates the nucleophilic addition and subsequent dehydration, forming the imine cleanly. For the reduction step, Sodium Cyanoborohydride ( NaBH3​CN ) is strictly utilized over NaBH4​ because it is stable at pH 5-6 and selectively reduces the protonated iminium ion without reducing the unreacted aldehyde ()[7].

Step-by-Step Methodology:

  • Imine Formation: Combine the methoxypyridine methanamine (1.0 eq) and the target aryl aldehyde (1.0 eq) in anhydrous ethanol. Add a catalytic amount of glacial acetic acid to adjust the pH to ~5.5.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 90°C for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH3​CN (1.5 eq). Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Applications in Drug Discovery: ALDH2 Activators

A prime example of the utility of these intermediates is found in the development of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) activators. ALDH2 is a critical enzyme responsible for the detoxification of toxic aldehydes, such as 4-hydroxynonenal (4-HNE) and acetaldehyde.

Recent studies have demonstrated that incorporating the (6-methoxypyridin-3-yl)methanamine motif into small molecules (e.g., Compound I-6) yields highly potent ALDH2 activators with excellent water solubility and bioavailability ()[1]. The methoxypyridine ring anchors the molecule within the hydrophilic amino region of the ALDH2 active cavity, facilitating an allosteric activation that accelerates the clearance of toxic metabolites.

ALDH2Pathway Drug Methoxypyridine Derivative (ALDH2 Activator) Enzyme ALDH2 Enzyme (Active Conformation) Drug->Enzyme Allosteric Binding Metabolite Non-toxic Carboxylic Acids Enzyme->Metabolite Oxidation Substrate Toxic Aldehydes (e.g., 4-HNE) Substrate->Enzyme Metabolism Outcome Cellular Detoxification Metabolite->Outcome Clearance

Mechanism of ALDH2 activation by methoxypyridine derivatives for cellular detoxification.

References

  • (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 Source: PubChem (National Institutes of Health) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of New ALDH2 Activators Source: ResearchGate URL:[Link]

  • (5-methoxypyridin-2-yl)methanamine and (5-chloro-6-methoxypyridin-3-yl)methanamine hydrochloride Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • Synthesis and antimicrobial activity studies of microwave irradiated derivatives Source: Der Pharma Chemica URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to (4-Bromo-6-methoxypyridin-2-YL)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] This in-depth technical guide focuses on a specific, highly functionalized pyridine derivative, (4-Bromo-6-methoxypyridin-2-YL)methanamine. This compound serves as a versatile building block for drug discovery, offering multiple points for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic and purification protocol, details the necessary spectroscopic methods for its complete structural elucidation, and explores its potential applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. The methodologies described herein are designed for an audience of researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale.

Physicochemical Properties and Structure

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. (4-Bromo-6-methoxypyridin-2-YL)methanamine is a strategically designed scaffold. The bromine atom at the 4-position provides a reactive handle for cross-coupling reactions, the methoxy group at the 6-position modulates electronic properties and solubility, and the methanamine group at the 2-position serves as a key pharmacophoric element for target interaction.

PropertyValueSource
IUPAC Name (4-Bromo-6-methoxypyridin-2-yl)methanamine-
Molecular Formula C₇H₉BrN₂OCalculated
Molecular Weight 217.06 g/mol Calculated
Canonical SMILES NCC1=NC(OC)=CC(Br)=C1Deduced
Monoisotopic Mass 215.9902 DaCalculated

Synthesis and Purification

The synthesis of highly substituted pyridines requires a strategic, multi-step approach. The causality behind the chosen pathway is to leverage commercially available starting materials and employ high-yielding, reliable reactions to construct the target molecule. The proposed synthesis begins with the commercially available 2-amino-4-picoline and proceeds through bromination, N-oxide formation, cyanidation, and reduction.

Proposed Synthetic Pathway

The following workflow outlines a plausible and efficient synthesis. The rationale involves early-stage bromination, functional group manipulation via an N-oxide intermediate to enable nucleophilic substitution, and final reduction to the desired aminomethyl group.

G cluster_0 Synthetic Workflow A 2-Amino-4-picoline B 2-Amino-4-methyl-5-bromopyridine A->B 1. Br₂, Acetic Acid C 2-Amino-4-methyl-5-bromopyridine N-oxide B->C 2. m-CPBA D 2-Cyano-4-methyl-5-bromopyridine N-oxide C->D 3. TMSCN, Et₃N E 2-Cyano-4-methyl-5-bromopyridine D->E 4. PCl₃ F Target: (4-Bromo-6-methoxypyridin-2-YL)methanamine E->F 5. NaOMe, MeOH 6. Reduction (e.g., LiAlH₄)

Caption: A proposed multi-step synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

This protocol is a representative synthesis; specific conditions may require optimization.

  • Bromination: Dissolve 2-amino-4-picoline in glacial acetic acid. Slowly add an equimolar amount of bromine (Br₂) while maintaining the temperature below 20°C. Stir for 12-18 hours at room temperature. Quench the reaction with a saturated solution of sodium thiosulfate and neutralize with sodium bicarbonate. Extract the product, 2-amino-5-bromo-4-methylpyridine, with ethyl acetate.

  • N-Oxide Formation: Dissolve the product from the previous step in dichloromethane (DCM). Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Wash the reaction mixture with a sodium sulfite solution and then sodium bicarbonate solution to yield 2-amino-5-bromo-4-methylpyridine N-oxide.

  • Cyanation: Suspend the N-oxide in acetonitrile. Add triethylamine (Et₃N) followed by trimethylsilyl cyanide (TMSCN). Heat the mixture to reflux for 4-6 hours. This step replaces the amino group with a cyano group, a common transformation for pyridine N-oxides.

  • Deoxygenation: Dissolve the resulting 2-cyano-5-bromo-4-methylpyridine N-oxide in DCM and cool to 0°C. Add phosphorus trichloride (PCl₃) dropwise and stir at room temperature for 2 hours to remove the N-oxide.

  • Methoxylation & Reduction: The resulting 2-cyano-5-bromo-4-methylpyridine can then be treated with sodium methoxide in methanol, which will substitute the methyl group (activated by the adjacent cyano and bromo groups) to form the 6-methoxy intermediate. Subsequent reduction of the nitrile group using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in THF will yield the final product, (4-Bromo-6-methoxypyridin-2-YL)methanamine.

Purification Protocol: Column Chromatography

The final compound's purity is critical for its use in drug discovery. Column chromatography is the preferred method for removing closely related impurities.[2]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate and then introducing methanol (a gradient such as Hexane -> Ethyl Acetate -> 95:5 Ethyl Acetate:Methanol). The rationale for the gradient is to first elute non-polar impurities, followed by the product, and finally any highly polar byproducts.

  • Fraction Collection & Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G A Crude Product B Dissolve in minimal DCM Adsorb onto Silica A->B C Load onto Packed Silica Gel Column B->C D Elute with Gradient Solvent (Hexane -> EtOAc -> MeOH) C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify Product H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for the purification by column chromatography.

Structural Elucidation and Characterization

Unambiguous structural confirmation is paramount.[2] A combination of spectroscopic techniques is required to provide a complete picture of the molecule's identity and purity. Due to the novelty of this specific compound, the following data are predicted based on established spectroscopic principles and data from analogous structures.[3]

Spectroscopic Analysis Workflow

G Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Framework MS Mass Spectrometry (HRMS) Start->MS Molecular Weight & Formula IR FTIR Spectroscopy Start->IR Functional Groups End Structure Confirmed NMR->End MS->End IR->End

Caption: A logical workflow for comprehensive spectroscopic characterization.

Predicted Spectroscopic Data
TechniquePredicted Data and Justification
¹H NMR ~8.0-8.2 ppm (s, 1H, H-5): Aromatic proton, singlet due to no adjacent protons. ~6.8-7.0 ppm (s, 1H, H-3): Aromatic proton, singlet. ~4.0 ppm (s, 3H, -OCH₃): Methoxy protons, singlet. ~3.9 ppm (s, 2H, -CH₂NH₂): Methylene protons, singlet. ~1.5-2.0 ppm (br s, 2H, -NH₂): Amine protons, broad singlet, chemical shift can vary.
¹³C NMR ~165 ppm: C6 (attached to OCH₃ and N). ~160 ppm: C2 (attached to CH₂NH₂ and N). ~140 ppm: C4 (attached to Br). ~115 ppm: C5. ~110 ppm: C3. ~55 ppm: -OCH₃ carbon. ~45 ppm: -CH₂NH₂ carbon.
Mass Spec. (HRMS) Molecular Ion (M⁺): A characteristic doublet of peaks with approximately 1:1 intensity ratio at m/z 215.9902 and 217.9881, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) will confirm the elemental formula C₇H₉BrN₂O.
FTIR 3300-3400 cm⁻¹ (N-H stretch): Characteristic of the primary amine. 2850-3000 cm⁻¹ (C-H stretch): Aliphatic and aromatic C-H bonds. ~1600 cm⁻¹ (C=C/C=N stretch): Aromatic ring vibrations. ~1250 cm⁻¹ (C-O stretch): Asymmetric stretch of the aryl ether. ~1030 cm⁻¹ (C-O stretch): Symmetric stretch of the aryl ether. 550-650 cm⁻¹ (C-Br stretch): Carbon-bromine bond.
Spectroscopic Acquisition Protocols
  • NMR Spectroscopy: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[2]

  • Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass and elemental composition.

  • Infrared (IR) Spectroscopy: Record the IR spectrum on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl). Acquire the spectrum over a range of 4000-400 cm⁻¹.[2]

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors.[1][4] The title compound, (4-Bromo-6-methoxypyridin-2-YL)methanamine, is an exemplary building block for generating libraries of potential drug candidates.

Role as a Kinase Inhibitor Scaffold

The 2-aminopyridine moiety is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[4] It forms crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The methanamine group on this scaffold can serve a similar purpose, while the rest of the molecule can be elaborated to achieve selectivity and occupy other pockets of the ATP-binding site.

Synthetic Utility in Library Generation

The true power of this molecule lies in the synthetic versatility afforded by the bromine atom. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for rapidly building molecular complexity.[5][6]

  • Suzuki-Miyaura Coupling: Reacting the bromine with various aryl or heteroaryl boronic acids can introduce diverse aromatic systems, allowing for the exploration of structure-activity relationships (SAR) in different regions of a target's binding site.[7][8]

  • Buchwald-Hartwig Amination: The bromine can be substituted with a wide range of amines to form C-N bonds, introducing new hydrogen bond donors and acceptors.[5]

  • Sonogashira Coupling: The introduction of alkyne groups via Sonogashira coupling provides a linear linker to probe deeper pockets or to be used for subsequent click chemistry reactions.

G cluster_0 Library Synthesis via Cross-Coupling Scaffold (4-Bromo-6-methoxypyridin-2-YL) methanamine Suzuki Suzuki Coupling + R¹-B(OH)₂ Scaffold->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig + R²-NH₂ Scaffold->Buchwald Pd Catalyst Sonogashira Sonogashira Coupling + R³-C≡CH Scaffold->Sonogashira Pd/Cu Catalyst Library Diverse Chemical Library (Potential Kinase Inhibitors) Suzuki->Library Buchwald->Library Sonogashira->Library

Caption: Use of the title compound as a scaffold for library synthesis.

Conclusion

(4-Bromo-6-methoxypyridin-2-YL)methanamine represents a highly valuable and versatile chemical tool for the drug discovery professional. Its carefully arranged functional groups provide a foundation for potent biological interactions while offering a synthetically tractable handle for extensive chemical modification. This guide has provided the foundational knowledge for its synthesis, purification, and characterization, and has highlighted its strategic importance as a scaffold for generating novel chemical entities. A systematic approach to its use, grounded in the principles of medicinal chemistry and robust analytical validation, will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795. Available at: [Link]

  • Unal, E. R., et al. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. Available at: [Link]

  • Aggarwal, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. ResearchGate. Available at: [Link]

  • PubChem. PubChem Compound Summary for CID 14062309, 4-Bromo-2-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. Available at: [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Available at: [Link]

  • Organic Syntheses. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons. Available at: [Link]

  • PubChemLite. (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride. PubChemLite Database. Available at: [Link]

Sources

Exploratory

pKa values of (4-Bromo-6-methoxypyridin-2-YL)methanamine

In-Depth Technical Guide: pKa Determination and Mechanistic Profiling of (4-Bromo-6-methoxypyridin-2-yl)methanamine Executive Summary Accurate determination of acid dissociation constants (pKa) is a foundational requirem...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: pKa Determination and Mechanistic Profiling of (4-Bromo-6-methoxypyridin-2-yl)methanamine

Executive Summary

Accurate determination of acid dissociation constants (pKa) is a foundational requirement in drug development, directly dictating a molecule’s solubility, lipophilicity (logD), and target-binding thermodynamics. This whitepaper provides a comprehensive mechanistic analysis and experimental framework for profiling (4-Bromo-6-methoxypyridin-2-yl)methanamine . By deconstructing the molecule's electronic architecture, we establish predictive models for its ionizable centers and define a self-validating, orthogonal experimental workflow to measure these values accurately.

Molecular Architecture and Electronic Causality

(4-Bromo-6-methoxypyridin-2-yl)methanamine possesses two distinct ionizable centers:

  • The Primary Aliphatic Amine (Methanamine group): Located at the C2 position, separated from the aromatic system by a methylene bridge.

  • The Pyridine Nitrogen: The core heterocyclic acceptor.

The basicity of these centers is heavily modulated by the functional groups on the pyridine ring. To predict the pKa values, we must analyze the competing inductive and resonance effects using Hammett principles:

  • Protonated Methanamine (-CH₂NH₃⁺): Exerts a massive electron-withdrawing inductive effect (-I), which drastically reduces the electron density on the adjacent pyridine nitrogen. In the base compound 2-picolylamine, this drops the pyridine pKa from 5.23 down to 2.31[1].

  • 4-Bromo Substituent: Halogens are inductively withdrawing (-I) but can donate electron density through resonance (+R). Because the inductive effect dominates at the meta/para-like positions relative to the nitrogen, 4-bromopyridine exhibits a depressed pKa of 3.35[2].

  • 6-Methoxy Substituent: The methoxy group is strongly electron-withdrawing via induction (-I) through the sigma framework, but donates via resonance (+R) through the pi system. In 2-methoxypyridine (electronically equivalent to the 6-position), the net effect is a reduction in basicity, yielding a pKa of 3.28[3].

Causality Synthesis: The cumulative electron-withdrawing effects of the bromo, methoxy, and protonated aminomethyl groups strip the pyridine nitrogen of its electron density. Consequently, the pyridine nitrogen becomes exceptionally non-basic (estimated pKa < 0). Conversely, the primary amine is insulated by the methylene bridge, meaning it retains typical aliphatic basicity, slightly depressed by the electron-deficient ring.

Predictive pKa Modeling (Quantitative Data)

Before initiating empirical titrations, establishing a theoretical baseline is critical for selecting the correct analytical techniques. The table below synthesizes the reference data used to calculate the predicted pKa values for the target compound.

Compound / SubstructurePyridine N (pKa₁)Aliphatic Amine (pKa₂)Source / Rationale
Pyridine (Reference)5.23N/AStandard baseline
2-Picolylamine2.318.79Baseline for 2-aminomethyl substitution[1]
4-Bromopyridine3.35N/AEffect of 4-Br (-1.88 shift from Pyridine)[2]
2-Methoxypyridine3.28N/AEffect of 2/6-OMe (-1.95 shift from Pyridine)[3]
(4-Br-6-OMe-Py-2-yl)methanamine ~ -1.52 (Est.) ~ 8.50 (Est.) Additive Hammett estimation

Note: Because the predicted pKa of the pyridine nitrogen is negative, standard aqueous potentiometry will fail. An orthogonal UV-metric approach is required.

Experimental Workflow & Logical Relationships

To capture both the highly acidic pyridine nitrogen and the basic primary amine, a dual-methodology workflow is mandatory.

Workflow N1 Compound Preparation (4-Br-6-OMe-Py-2-CH2NH2) N2 Solubility & Ionic Strength (0.15 M KCl Matrix) N1->N2 N3 UV-Metric Titration Target: Pyridine N (pKa < 0) N2->N3 Highly acidic range (pH -2 to 2) N4 Potentiometric Titration Target: Amine N (pKa ~8.5) N2->N4 Basic range (pH 6 to 11) N5 Cosolvent Extrapolation (Yasuda-Shedlovsky) N2->N5 If precipitation occurs N6 Data Synthesis & Orthogonal Validation N3->N6 N4->N6 N5->N4 Titration in MeOH/H2O

Fig 1. Orthogonal workflow for determining the dual pKa values of the target compound.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Argon-Purged Potentiometric Titration (Targeting Amine pKa ~8.5)

Causality of Design: Potentiometry relies on measuring the concentration of free H⁺ ions. At pH > 6, atmospheric CO₂ dissolves to form carbonic acid, creating a parasitic buffer system that artificially skews the titration curve. Argon purging is strictly required to validate the basic amine pKa. Furthermore, a 0.15 M KCl matrix is used to lock the ionic strength, preventing activity coefficient drift during the addition of titrant.

  • Calibration: Standardize the glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Blank Titration: Perform a blank titration of the 0.15 M KCl solvent with 0.5 M KOH to map the background ionization profile. This acts as the self-validating baseline.

  • Sample Preparation: Dissolve 1.5 mg of the compound in 10 mL of 0.15 M KCl.

  • Degassing: Submerge an ultra-pure Argon line into the solution. Purge for 15 minutes prior to titration and maintain a positive Argon blanket above the liquid during the run.

  • Titration Execution: Dispense standardized 0.5 M KOH in 0.5 µL increments using an automated micro-dispenser. Record pH vs. volume until pH 11.5 is reached.

  • Cosolvent Fallback (If required): If the neutral species (deprotonated amine) precipitates, repeat the titration in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH). Plot the apparent pKa (psKa) against the dielectric constant of the mixtures and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

Protocol B: UV-Metric Titration (Targeting Pyridine pKa < 0)

Causality of Design: Glass electrodes suffer from severe "acid error" below pH 1.5, making potentiometry useless for the pyridine nitrogen. However, protonation of the pyridine ring alters its conjugated pi-system, resulting in a distinct shift in UV absorbance. By utilizing Hammett acidity functions ( H0​ ) instead of pH, we can accurately calculate negative pKa values.

  • Acidity Gradient Preparation: Prepare a series of 15 solutions using HCl and H₂SO₄ to cover a Hammett acidity function ( H0​ ) range from +1.0 down to -3.0.

  • Spectral Baseline: Record the UV-Vis spectra (200-400 nm) of the fully protonated species (in concentrated H₂SO₄) and the deprotonated pyridine species (at pH 3). Identify the analytical wavelength (typically the λmax​ shift) and the isosbestic point (for concentration validation).

  • Data Acquisition: Spike a constant, micromolar concentration of the compound into each of the 15 acidity solutions. Measure the absorbance at the analytical wavelength.

  • Data Analysis: Plot the absorbance against the H0​ values. The inflection point of the resulting sigmoidal curve mathematically represents the pKa of the pyridine nitrogen.

Implications for Drug Development (ADME)

The extreme disparity between the two pKa values of (4-Bromo-6-methoxypyridin-2-yl)methanamine dictates its physiological behavior. At physiological pH (7.4), the pyridine nitrogen is entirely neutral, while the primary amine (pKa ~8.5) exists predominantly in its protonated, cationic state.

This results in a net molecular charge of +1 in blood plasma. While this cationic state guarantees excellent aqueous solubility (ideal for oral formulation), it inherently restricts passive transcellular membrane permeability. Formulation scientists must account for this by either targeting active transport mechanisms (e.g., solute carrier transporters) or utilizing prodrug strategies if central nervous system (CNS) penetration is required.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Amination of 4-Bromo-6-methoxypyridine Derivatives

Strategic Overview The Buchwald-Hartwig amination has fundamentally transformed the synthesis of aryl amines, replacing harsher traditional methods like nucleophilic aromatic substitution with mild, palladium-catalyzed C...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The Buchwald-Hartwig amination has fundamentally transformed the synthesis of aryl amines, replacing harsher traditional methods like nucleophilic aromatic substitution with mild, palladium-catalyzed C–N bond formation[1]. However, applying this methodology to 4-bromo-6-methoxypyridine derivatives presents a unique set of chemoselectivity and catalytic challenges.

The pyridine nitrogen acts as a strong σ-donor that can coordinate with the palladium center, leading to off-cycle catalyst sequestration or irreversible poisoning[2]. Concurrently, the methoxy group at the 6-position modulates the electronic density of the heteroaromatic ring. While it deactivates the ring toward oxidative addition compared to purely electron-deficient halopyridines, the 4-position remains highly accessible for cross-coupling[3]. Successfully coupling these substrates requires a highly engineered catalytic system that balances steric bulk, electronic richness, and base compatibility.

Mechanistic Causality & Reagent Selection

To overcome the inherent challenges of the 4-bromo-6-methoxypyridine scaffold, every component of the reaction must be chosen with strict mechanistic intent:

  • Precatalyst and Ligand: A combination of Pd(OAc)₂ and a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos or BrettPhos) is highly recommended. The steric bulk of XPhos prevents the formation of inactive bis-ligated Pd(0)L₂ species and accelerates the rate-limiting reductive elimination step[4]. Furthermore, the electron-rich nature of the dicyclohexylphosphine moiety facilitates the initial oxidative addition into the C4–Br bond, which is otherwise sluggish in methoxy-substituted pyridines[2].

  • Base Selection: While sodium tert-butoxide (NaOtBu) is a standard strong base for many aminations, it is often too harsh for methoxypyridines and can lead to unwanted ether cleavage (demethylation) or competing nucleophilic aromatic substitution. Cesium carbonate (Cs₂CO₃) serves as a milder, non-nucleophilic alternative that provides excellent functional group tolerance[5]. Recent analyses of over 66,000 high-throughput experiments (HTE) confirm that weaker bases like Cs₂CO₃ are statistically superior for complex, drug-like heteroaromatics, challenging older literature that defaults to strong alkoxides[6].

  • Solvent: Anhydrous 1,4-dioxane or toluene are the solvents of choice. Dioxane is often preferred when using Cs₂CO₃ due to its slightly higher polarity, which marginally improves the solubility of the inorganic base at elevated temperatures (100–110 °C)[2].

Optimization Matrix

The following table summarizes quantitative optimization data for the amination of 4-bromo-6-methoxypyridine with a standard secondary amine (e.g., morpholine), illustrating the causality behind the final protocol.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ (2 mol%)BINAP (4 mol%)NaOtBuToluene10045%Moderate yield; ether cleavage observed due to the strong alkoxide base.
2Pd₂(dba)₃ (1 mol%)Xantphos (2 mol%)Cs₂CO₃Dioxane10062%Effective for primary amines, but sterically restrictive for secondary amines.
3 Pd(OAc)₂ (2 mol%) XPhos (4 mol%) Cs₂CO₃ Dioxane 100 92% Optimal; bulky ligand accelerates reductive elimination; mild base prevents side reactions.
4Pd(OAc)₂ (2 mol%)BrettPhos (4 mol%)K₃PO₄t-AmOH11088%Excellent alternative for highly sterically hindered amine coupling partners.

Workflow Diagram

G Precat Pd(OAc)2 + XPhos (Precatalyst) Active Active Pd(0)-XPhos Catalyst Precat->Active In situ Reduction OxAdd Oxidative Addition (Pd(II) Insertion into C4-Br) Active->OxAdd + 4-Bromo-6-methoxypyridine Amine Amine Coordination & Deprotonation OxAdd->Amine + Amine, + Cs2CO3 - CsBr, - CsHCO3 RedElim Reductive Elimination (C-N Bond Formation) Amine->RedElim Intermediate Complex RedElim->Active Catalyst Regeneration Product 4-Amino-6-methoxypyridine Derivative RedElim->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination for 4-bromo-6-methoxypyridine.

Self-Validating Experimental Protocol

This protocol is designed for the coupling of 4-bromo-6-methoxypyridine (1.0 mmol scale) with a secondary amine using the optimized XPhos/Cs₂CO₃ system.

Step 1: Reaction Setup (Inert Atmosphere)
  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-6-methoxypyridine (1.0 mmol), the amine coupling partner (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and finely powdered anhydrous Cs₂CO₃ (2.0 mmol).

  • Causality: The 1:2 ratio of Pd to XPhos ensures complete formation of the active monoligated Pd(0) species while preventing unligated palladium from precipitating out of the catalytic cycle[4].

  • Self-Validation: The mixture should initially appear as a heterogeneous, pale-yellow suspension. A distinct color shift from yellow/orange to a deep, homogeneous red or burgundy upon heating indicates the successful in situ reduction of Pd(II) to the active Pd(0) species.

Step 2: Solvent Addition and Degassing
  • Action: Evacuate the flask and backfill with high-purity argon (repeat 3 times). Add anhydrous 1,4-dioxane (5.0 mL) via a gas-tight syringe.

  • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to their inactive phosphine oxides. Dioxane is chosen over toluene for its superior ability to partially solvate Cs₂CO₃ at reflux, facilitating the deprotonation step[2].

  • Self-Validation: Bubbling during the initial heating phase confirms the displacement of residual dissolved gases. The persistence of the deep red color confirms the absence of oxygen.

Step 3: Heating and Monitoring
  • Action: Seal the Schlenk flask and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Causality: The elevated temperature provides the necessary activation energy for the oxidative addition into the relatively electron-rich methoxypyridine ring[3].

  • Self-Validation: Monitor the reaction via LC-MS or TLC. The reaction is complete when the starting material peak (m/z [M+H]⁺ for 4-bromo-6-methoxypyridine) is completely consumed, replaced by the product mass. Warning: If a black precipitate forms early on the flask walls, it indicates catalyst decomposition (palladium black), likely due to oxygen ingress or insufficient ligand coordination.

Step 4: Workup and Isolation
  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a pad of Celite to remove the inorganic salts (Cs₂CO₃, CsBr) and palladium residues.

  • Causality: Celite filtration prevents severe emulsions during the subsequent aqueous extraction and removes heavy metal particulates that can streak during chromatography.

  • Self-Validation: The filtrate should be clear (though it will retain the color of the product/ligand). If the filtrate is cloudy, fine inorganic salts are still present, requiring a secondary wash with water or brine before concentration and flash column chromatography.

Sources

Application

Heterocyclic scaffold synthesis with methoxypyridine intermediates

Application Note: Advanced Heterocyclic Scaffold Synthesis Utilizing Methoxypyridine Intermediates Strategic Overview: The Methoxypyridine Advantage In modern medicinal chemistry, the rapid assembly of complex heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Heterocyclic Scaffold Synthesis Utilizing Methoxypyridine Intermediates

Strategic Overview: The Methoxypyridine Advantage

In modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds is paramount. Methoxypyridines represent a privileged class of versatile building blocks. The methoxy moiety serves a dual strategic purpose: it acts as a robust directing metalation group (DMG) for regioselective functionalization, and it functions as a masked pyridone or a modifiable pharmacophore. The strategic incorporation of methoxypyridine motifs has been empirically shown to drastically improve the physicochemical properties of drug candidates, such as enhancing aqueous solubility and blood-brain barrier (BBB) penetrance in gamma-secretase modulators (GSMs) for Alzheimer's disease 1. Furthermore, halogenated methoxypyridines are critical precursors in the synthesis of biaryl compounds and complex therapeutic agents 2.

Mechanistic Causality in Regioselective Functionalization

The true synthetic power of methoxypyridines is unlocked through Directed ortho-Metalation (DoM). The regiochemical outcome of lithiation is not random; it is dictated by the precise choice of base and the resulting coordination environment 3.

  • C-3 Lithiation : When 4-methoxypyridine is treated with mesityllithium (MesLi), the lithium cation coordinates primarily to the lone pairs of the methoxy oxygen. This complex-induced proximity effect (CIPE) directs deprotonation strictly to the adjacent C-3 position.

  • C-2 Lithiation : Conversely, utilizing a complex base like BuLi-LiDMAE (lithium dimethylaminoethoxide) shifts the regioselectivity to the C-2 position. The bidentate aminoalkoxide ligand coordinates the pyridine nitrogen, guiding the basic aggregate to deprotonate the more acidic C-2 proton.

G A Methoxypyridine Intermediate B Directed Ortho-Metalation (DoM) A->B Alkyl Lithium Base C Cross-Coupling (Suzuki/Heck) A->C Pd Catalyst + Boronic Acid D Demethylation (Pyridone Formation) A->D Lewis Acid (e.g., BBr3) E Regioselective Substituted Pyridines B->E Electrophile Quench F Biaryl / Heteroaryl Scaffolds C->F C-C Bond Formation G N-Alkylated / O-Triflated Derivatives D->G Functionalization

Divergent synthetic pathways of methoxypyridine intermediates in scaffold design.

Self-Validating Experimental Protocols

Protocol 1: Regioselective C-3 Lithiation of 4-Methoxypyridine

Objective : Synthesize 3-substituted 4-methoxypyridine derivatives via DoM 3. Causality & Reagent Selection : Mesityllithium is selected over standard n-BuLi to prevent nucleophilic addition (Chichibabin-type reactions) to the electron-deficient pyridine ring. MesLi acts exclusively as a sterically hindered base.

Step-by-Step Methodology :

  • Preparation : Flame-dry a Schlenk flask under argon. Add 4-methoxypyridine (1.0 equiv, 10 mmol) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Add Mesityllithium (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

  • In-Process Self-Validation : Extract a 0.1 mL aliquot via syringe and quench into 0.5 mL of CD3OD. Analyze immediately via crude 1 H NMR. Validation Criteria: The disappearance of the C-3 proton signal (typically a doublet of doublets at ~6.8 ppm) and the presence of deuterium incorporation confirms successful and regioselective lithiation. Do not proceed to step 4 until this is confirmed.

  • Electrophilic Quench : Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.2 equiv) dissolved in 5 mL of THF dropwise.

  • Workup : Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH 4​ Cl (15 mL). Extract with EtOAc (3 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-methoxypyridine

Objective : Construct biaryl scaffolds crucial for drug discovery libraries 4. Causality & Reagent Selection : The methoxy group at the 5-position enriches the electron density of the pyridine ring, which can slightly retard the oxidative addition of palladium into the C-Br bond compared to unfunctionalized bromopyridines. A biphasic solvent system (Toluene/EtOH/H 2​ O) is chosen because water dissolves the K 2​ CO 3​ base, generating the crucial hydroxide species required to activate the boronic acid into a reactive boronate complex, while EtOH acts as a phase-transfer homogenizer.

Step-by-Step Methodology :

  • Reaction Setup : In a microwave vial or Schlenk flask, combine 3-bromo-5-methoxypyridine (1.0 equiv, 5 mmol), arylboronic acid (1.2 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Solvent & Catalyst : Add a degassed mixture of Toluene/EtOH/H 2​ O (ratio 4:1:1, 15 mL). Add Pd(PPh 3​ ) 4​ (5 mol%). Purge the vessel with argon for 5 minutes.

  • Heating : Heat the reaction mixture at 90 °C for 12 hours.

  • In-Process Self-Validation : Monitor the reaction via LC-MS at the 4-hour mark. Validation Criteria: Look for the expected [M+H]+ ion of the biaryl product. A common failure mode is the observation of debrominated starting material (m/z corresponding to 3-methoxypyridine). This indicates successful oxidative addition but failed transmetalation, signaling that the boronic acid has degraded or the aqueous base concentration is insufficient.

  • Workup : Cool to room temperature, dilute with water (20 mL), and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography.

Quantitative Transformation Data

The following table summarizes the expected regiochemical outcomes and yields when utilizing methoxypyridine intermediates under various standardized conditions.

Starting MaterialReaction TypeKey ReagentsRegioselectivity / OutcomeTypical YieldReference
4-Methoxypyridine DoMMesLi, THF, -78 °CC-3 Lithiation / Substitution75–85%3
4-Methoxypyridine DoMBuLi-LiDMAE, HexanesC-2 Lithiation / Substitution~70%3
3-Bromo-5-methoxypyridine Suzuki CouplingPd(PPh 3​ ) 4​ , K 2​ CO 3​ , Toluene/H 2​ OC-3 Biaryl Formation80–95%4
2,5-Dibromo-4-methoxypyridine Metal-Halogen Exchangen-BuLi, THF, -100 °CC-5 Exchange / Formylation85%[[3]]()
2-Chloro-6-methoxypyridine DoMn-BuLi, FormamideC-3 Formylation (Camptothecin intermediate)High[[5]]()

References

  • Title : Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Source : nih.gov URL :[Link]

  • Title : 4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs. Source : figshare.com URL :[Link]

  • Title : Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Source : researchgate.net URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of (4-Bromo-6-methoxypyridin-2-YL)methanamine synthesis

An Essential Guide to Optimizing the Synthesis of (4-Bromo-6-methoxypyridin-2-YL)methanamine Welcome to the technical support center for the synthesis of (4-Bromo-6-methoxypyridin-2-YL)methanamine. As a key intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Optimizing the Synthesis of (4-Bromo-6-methoxypyridin-2-YL)methanamine

Welcome to the technical support center for the synthesis of (4-Bromo-6-methoxypyridin-2-YL)methanamine. As a key intermediate in pharmaceutical research and drug development, achieving a high yield and purity of this compound is critical. This guide, structured in a responsive question-and-answer format, is designed for researchers and synthetic chemists. Drawing from established protocols and field experience, we will explore the nuances of the synthesis, troubleshoot common issues, and provide detailed, validated protocols to enhance your experimental success.

Overview of the Synthetic Pathway

The most direct and widely employed route for synthesizing (4-Bromo-6-methoxypyridin-2-YL)methanamine is through the reduction of its corresponding nitrile precursor, 4-bromo-6-methoxypyridine-2-carbonitrile. The choice of reducing agent is the most critical parameter in this transformation, directly influencing yield, purity, and the formation of potential byproducts.

Synthesis_Overview cluster_main Primary Synthetic Route Nitrile 4-Bromo-6-methoxy- pyridine-2-carbonitrile Amine (4-Bromo-6-methoxypyridin-2-YL) methanamine Nitrile->Amine Reduction [H]

Caption: General reaction scheme for the synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.

Q1: My reaction yield is consistently low. What are the primary causes?

Low yield can stem from several factors, ranging from reagent quality to incomplete reaction or product loss during workup.

  • Incomplete Conversion: The reduction of pyridyl nitriles can be sluggish. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or slightly increasing the temperature, but be cautious of side reactions.

  • Reagent Quality & Stoichiometry:

    • Hydride Reagents (LiAlH₄, KBH₄): These reagents are moisture-sensitive. Use freshly opened containers or properly stored material. It is crucial to use a sufficient molar excess. For instance, with Lithium Aluminum Hydride (LiAlH₄), 1.5 equivalents are often recommended to ensure the reaction goes to completion.[1]

    • Catalytic Hydrogenation (Raney® Ni): The activity of Raney Nickel can vary.[2] Ensure you are using an active catalyst. If using a slurry, make sure it is well-suspended before dispensing. For safety, never allow Raney Nickel to dry, as it is pyrophoric and will ignite spontaneously in air.[3]

  • Product Loss During Workup: The product amine is basic and may have some water solubility, especially when protonated. Ensure the aqueous layer is thoroughly extracted during the workup. Adjusting the pH to be basic (>10) before extraction will ensure the amine is in its freebase form, maximizing its solubility in organic solvents.

Q2: I'm observing significant secondary and tertiary amine byproducts. How can I improve selectivity for the primary amine?

This is the most common issue in nitrile reductions. These byproducts form when the intermediate imine reacts with the already-formed primary amine product.[4]

Side_Reaction_Pathway cluster_side Formation of Secondary Amine Byproduct Nitrile R-C≡N Imine R-CH=NH (Intermediate) Nitrile->Imine Reduction Step 1 Primary_Amine R-CH₂-NH₂ (Desired Product) Imine->Primary_Amine Reduction Step 2 Secondary_Amine (R-CH₂)₂NH (Byproduct) Imine->Secondary_Amine Side Reaction (Coupling + Reduction) Primary_Amine->Secondary_Amine Side Reaction (Coupling + Reduction)

Caption: Pathway for secondary amine byproduct formation.

Strategies to Maximize Primary Amine Formation:

  • Use a Milder, More Selective Reagent System: A combination of Raney Nickel and Potassium Borohydride (KBH₄) in ethanol is an exceptionally mild and efficient system that has been shown to produce primary amines with only trace amounts of secondary or tertiary amines.[4]

  • Catalytic Hydrogenation Conditions: When using catalytic hydrogenation (e.g., Raney Ni with H₂ gas), the addition of ammonia to the reaction mixture can significantly suppress the formation of secondary and tertiary amines.[2] Ammonia competes with the primary amine for reaction with the intermediate imine.

  • Avoid Overly Harsh Reagents: While powerful, LiAlH₄ is a very strong reducing agent and can sometimes promote side reactions if conditions are not carefully controlled.[5][6]

Q3: The workup for my LiAlH₄ reduction is difficult, forming persistent emulsions or gels. What is the correct procedure?

Improper quenching of LiAlH₄ is a common problem that leads to the formation of aluminum salts that are gelatinous and difficult to filter. The "Fieser workup" is a reliable and validated method for quenching these reactions.[1]

Key Principle: The procedure involves the sequential and careful addition of specific volumes of water, aqueous sodium hydroxide, and then more water to form a granular, easily filterable precipitate of aluminum salts.

For a reaction using 'X' grams of LiAlH₄ , the quenching procedure is as follows:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add 'X' mL of water .

  • Slowly add 'X' mL of 15% (w/v) aqueous NaOH solution .

  • Slowly add '3X' mL of water .

  • Stir the resulting slurry vigorously at room temperature for 15-30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate, DCM).

This procedure consistently produces an easily managed solid, simplifying the isolation of your product.[1]

Q4: Which reducing agent is the best choice for this synthesis?

The optimal choice depends on available equipment, scale, and desired selectivity.

Reagent SystemAdvantagesDisadvantagesBest For
LiAlH₄ in THF/Ether • Very powerful and fast[5]• Reduces a wide range of functional groups[7]• Highly reactive, pyrophoric• Moisture sensitive• Difficult workup if not done correctly[1]• Can have lower chemoselectivityRapid, small-scale synthesis where other functional groups are absent.
Raney® Ni / H₂ • High yielding• Clean reaction• Can be made highly selective with additives (e.g., NH₃)[2]• Requires hydrogenation equipment (H₂ source, pressure vessel)[3]• Catalyst is pyrophoric when dry[3]• Catalyst activity can be variableLarge-scale synthesis where selectivity is paramount and equipment is available.
Raney® Ni / KBH₄ • Milder and safer than LiAlH₄ or H₂ pressure systems[4]• Excellent selectivity for primary amines• Simple experimental setup• Slower than LiAlH₄• KBH₄ is also moisture sensitiveBench-scale synthesis prioritizing safety and high selectivity without hydrogenation apparatus.
Borane Complexes (BH₃•THF) • Good functional group tolerance[8]• Effective alternative if LiAlH₄ fails[9]• Reagents can be toxic and have stability issues• Workup requires decomposing the amine-borane complexCases where chemoselectivity is a concern and other hydride reagents are problematic.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reduction of 4-bromo-6-methoxypyridine-2-carbonitrile.

Protocol 1: High-Selectivity Reduction with Raney® Nickel and KBH₄

This method is adapted from the procedure developed by Wu et al. and is favored for its high selectivity and operational simplicity.[4]

Materials:

  • 4-bromo-6-methoxypyridine-2-carbonitrile (1.0 eq)

  • Potassium borohydride (KBH₄) (4.0 eq)

  • Raney® Nickel (approx. 1.0 eq, as a 50% slurry in water)

  • Dry Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add Raney® Nickel (slurry, moist weight approx. 1.0 eq).

  • Wash the Raney® Nickel by carefully decanting the water and washing with oxygen-free distilled water (2x) and then dry ethanol (2x). This should be done carefully to keep the catalyst under liquid.

  • Add dry ethanol to the flask, followed by KBH₄ (4.0 eq).

  • To this stirred suspension, add a solution of 4-bromo-6-methoxypyridine-2-carbonitrile (1.0 eq) in dry ethanol.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., using a 15:1 CH₂Cl₂:MeOH mobile phase). The reaction is typically complete in 45-60 minutes.[4]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup: dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify via column chromatography on silica gel if necessary.

Protocol 2: Rapid Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on standard LiAlH₄ reduction procedures and is suitable for rapid synthesis.[1]

Materials:

  • 4-bromo-6-methoxypyridine-2-carbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water, 15% NaOH solution for quenching

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 4-bromo-6-methoxypyridine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, or until TLC indicates the consumption of the starting material.[1]

  • Cool the reaction mixture back to 0 °C and quench using the Fieser workup as described in FAQ 3 .

  • Filter the resulting granular solid through Celite® and wash the filter cake extensively with THF or ethyl acetate.

  • Combine the organic filtrates and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude amine, which can be purified by column chromatography.

Troubleshooting Decision Workflow

If your synthesis is not performing as expected, use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC/LCMS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting Material Remains Complex_Mixture Complex Mixture of Products Check_Reaction->Complex_Mixture Multiple Spots/ Byproducts Clean_Conversion Clean Conversion to Product Check_Reaction->Clean_Conversion One Major Product Spot Action_Incomplete • Check reagent quality/stoichiometry • Extend reaction time • Increase temperature slightly Incomplete->Action_Incomplete Action_Complex • Lower reaction temperature • Use more selective reagent (e.g., Raney Ni/KBH₄) • Add NH₃ to hydrogenation Complex_Mixture->Action_Complex Action_Workup Problem is in Workup/Purification • Check pH before extraction • Perform acid/base wash • Optimize chromatography Clean_Conversion->Action_Workup

Caption: A decision tree for troubleshooting common synthesis issues.

References
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-101. [Link]

  • Taylor, R. J. K., & Rylander, P. N. (2006). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Organic Syntheses, Coll. Vol. 7, p.460 (1990); Vol. 60, p.34 (1981). [Link]

  • Aresta, M., Dibenedetto, A., & Nocito, F. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. [Link]

  • Fülöp, F., & Bernáth, G. (2013). Recent achievements in the selective reduction of nitriles. Mini-Reviews in Organic Chemistry, 10(4), 363-376. [Link]

  • The Organic Chemist. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. [Link]

  • Filo. (2024). Nitriles on reduction with lithium aluminium hydride. Filo Tutors. [Link]

  • Douglas, J. J., & Martin, D. T. (2018). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Angewandte Chemie International Edition, 57(44), 14639-14643. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Ohta, T., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3845–3849. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Scite. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (2013). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Semanticscholar.org. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

  • Reddit. (2026, March 5). Help With Benzylic Nitrile Reduction. r/Chempros. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. [Link]

  • Nagashima, H., et al. (2015). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry, 80(15), 7847–7853. [Link]

Sources

Optimization

Technical Support Center: Purification of (4-Bromo-6-methoxypyridin-2-YL)methanamine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (4-Bromo-6-methoxypyridin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (4-Bromo-6-methoxypyridin-2-yl)methanamine (CAS: 1060810-44-7)[1].

This molecule presents a unique purification profile: it contains a highly basic primary amine, a weakly basic pyridine ring, a lipophilic methoxy group, and a halogen (bromine) that can be sensitive to specific reductive conditions. The protocols and troubleshooting steps below are engineered to leverage these properties, ensuring high-yield, high-purity recovery while preventing common modes of compound loss.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe streaking and low recovery when purifying this compound via standard normal-phase silica gel chromatography? The Causality: Standard silica gel is rich in acidic surface silanol groups (Si-OH). The primary amine moiety of (4-Bromo-6-methoxypyridin-2-yl)methanamine acts as a strong base and hydrogen-bond acceptor, leading to irreversible chemisorption (ionic binding) and severe peak tailing[2]. The Solution: You must neutralize the stationary phase. Add a volatile basic modifier, such as 1–5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide ( NH4​OH ), to your mobile phase (e.g., Dichloromethane/Methanol). Alternatively, switch to an amine-functionalized silica column or basic alumina, which inherently prevents this acidic interaction[3],[2].

Q2: I need to rapidly separate the target amine from unreacted neutral starting materials and acidic byproducts. What is the most efficient non-chromatographic method? The Causality: The basicity of the primary amine allows for orthogonal separation strategies that rely on ionization rather than polarity. The Solution: Implement a Catch-and-Release workflow using Strong Cation Exchange (SCX) solid-phase extraction[4]. SCX resin contains benzenesulfonic acid groups (pKa < 1). When the crude mixture is loaded, the amine is protonated and forms a robust ionic bond with the resin. Neutral and acidic impurities are simply washed away with methanol. The target is then selectively released using a strong volatile base (e.g., 2M Ammonia in Methanol)[5].

Q3: During reverse-phase prep-HPLC, my target peak is broad and splits into two. How do I correct this? The Causality: This is a classic symptom of partial ionization. At near-neutral pH (pH 5–7), the primary amine exists in an equilibrium between its protonated and free-base forms. These two states partition differently into the C18 stationary phase, causing peak broadening or splitting. The Solution: Force the molecule into a single ionization state. Use an acidic mobile phase modifier (0.1% Trifluoroacetic acid or Formic acid) to fully protonate the amine, resulting in a sharp, early-eluting peak. If you require the free base, use a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10) to fully suppress ionization.

Q4: My purified compound forms a white, insoluble precipitate after sitting on the benchtop for a few days. Is it degrading? The Causality: Primary amines are highly nucleophilic and readily react with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts. The Solution: Always flush the storage vial with an inert gas (Argon or Nitrogen) and store at 2–8°C[1]. For long-term stability, consider converting the free amine to its hydrochloride (HCl) salt by bubbling HCl gas through an ethereal solution of the purified compound.

Part 2: Quantitative Data Comparison

To assist in selecting the optimal purification route, the following table summarizes the performance metrics of three validated methodologies for this specific compound.

Purification MethodologyTypical Yield (%)Expected Purity (%)ScalabilityProcessing TimePrimary Advantage
SCX Catch-and-Release 85 – 95%> 95%High (up to 100g)< 1 hourRapid, orthogonal removal of non-basic impurities.
Normal Phase (Silica + 5% TEA) 60 – 75%90 – 95%Medium (up to 50g)2 – 4 hoursBest for separating closely related basic regioisomers.
RP Prep-HPLC (0.1% TFA) 70 – 85%> 99%Low (mg to low g)1 – 2 hoursHighest purity; resolves debrominated byproducts.

Part 3: Standardized Experimental Protocols

Protocol A: SCX Catch-and-Release Purification

This self-validating protocol ensures that only compounds with a basic pKa are retained and subsequently eluted.

  • Conditioning: Solvate a pre-packed SCX cartridge (e.g., 10g resin for 1g crude) with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude (4-Bromo-6-methoxypyridin-2-yl)methanamine in a minimum volume of DCM/MeOH (1:1). Load the solution onto the cartridge at a flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 5 CV of DCM, followed by 5 CV of MeOH. Logic Check: Collect this wash and spot on TLC; it should contain only neutral/acidic impurities, confirming the amine is ionically bound to the resin.

  • Elution: Elute the target amine by passing 5 CV of 2.0 M Ammonia in Methanol ( NH3​ /MeOH) through the cartridge.

  • Recovery: Concentrate the ammoniacal eluent under reduced pressure to yield the purified free amine.

Protocol B: Acid-Base Liquid-Liquid Extraction (LLE)

A highly scalable, solvent-based alternative to chromatography.

  • Acidification: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add 1.0 M aqueous Hydrochloric Acid (HCl) until the aqueous layer reaches pH < 2.

  • Phase Separation: Vigorously mix and separate the layers. The protonated target amine is now in the aqueous layer. Discard the organic layer (contains neutral impurities).

  • Organic Wash: Wash the aqueous layer with one additional volume of EtOAc to remove residual lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Sodium Carbonate ( Na2​CO3​ ) or 2.0 M Sodium Hydroxide (NaOH) until the pH reaches > 10. Logic Check: The aqueous layer will turn cloudy as the free base precipitates or oils out.

  • Extraction & Concentration: Extract the basified aqueous layer three times with EtOAc or DCM. Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

Part 4: Workflow Visualization

The following diagram illustrates the mechanistic logic behind the SCX Catch-and-Release protocol, highlighting the charge-state transitions of the target molecule.

SCX_Workflow Crude Crude Mixture (Amine + Neutral Impurities) Load 1. Load onto SCX Cartridge (Acidic/Neutral conditions) Crude->Load Wash 2. Wash with Methanol (Removes non-basic impurities) Load->Wash Amine binds to SO3- resin Elute 3. Elute with 2M NH3 in MeOH (Releases target amine) Wash->Elute Waste Waste (Neutral/Acidic Impurities) Wash->Waste Neutrals wash off Pure Purified Target Amine (4-Bromo-6-methoxypyridin-2-yl)methanamine Elute->Pure NH3 displaces target amine

SCX Catch-and-Release workflow for the purification of (4-Bromo-6-methoxypyridin-2-yl)methanamine.

References

  • Organ, M. G., et al. (2002). "The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods." Combinatorial Chemistry & High Throughput Screening, 5(3), 211-218. Available at:[Link]

  • Teledyne Isco. "Effective Organic Compound Purification Flash Chromatography Essentials." Compound Purification Flash Guide. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with (4-Bromo-6-methoxypyridin-2-YL)methanamine in DMSO

Welcome to the technical support center for (4-Bromo-6-methoxypyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Bromo-6-methoxypyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our aim is to equip you with the scientific understanding and practical protocols to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving (4-Bromo-6-methoxypyridin-2-YL)methanamine in DMSO at room temperature. Is this expected?

Yes, this is not entirely unexpected. While DMSO is a powerful and versatile solvent, the solubility of highly structured, crystalline organic compounds can be limited even in DMSO. The structure of (4-Bromo-6-methoxypyridin-2-YL)methanamine, with its substituted pyridine ring, contributes to a stable crystal lattice that requires significant energy to disrupt.

Several factors inherent to the molecule's structure can influence its solubility:

  • Crystal Lattice Energy: The arrangement of molecules in the solid state can be very stable, requiring substantial energy to break the intermolecular forces and allow the solvent to solvate individual molecules.

  • Substituent Effects: The bromo and methoxy groups on the pyridine ring alter the electronic distribution and intermolecular interactions, which can impact solubility. While the methoxy group can participate in hydrogen bonding, the overall lipophilicity is increased by the bromine atom.

  • Amine Group: The primary amine group can participate in hydrogen bonding, which is generally favorable for solubility in polar aprotic solvents like DMSO.

Q2: My compound initially dissolved in DMSO, but a precipitate formed after a few hours/days at room temperature or upon freeze-thawing. What is causing this?

This is a common and often frustrating issue that typically points to two primary culprits: solvent quality and solution stability.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even brief exposure to air can introduce a significant amount of water into your DMSO stock. The presence of water increases the polarity of the solvent mixture, which can drastically decrease the solubility of many organic compounds, leading to precipitation.

  • Metastable Supersaturation: It is possible to create a supersaturated solution, especially with the aid of heating or sonication. This is a thermodynamically unstable state. Over time, or with agitation (like a freeze-thaw cycle), the compound can crystallize out of the solution to reach a more stable, lower energy state.

Q3: What is the expected solubility of (4-Bromo-6-methoxypyridin-2-YL)methanamine in DMSO?

While specific, experimentally determined solubility data for (4-Bromo-6-methoxypyridin-2-YL)methanamine is not widely published, we can make some estimations based on structurally similar compounds. For instance, related brominated and methoxylated pyridines often exhibit moderate to good solubility in DMSO, but achieving high concentrations (e.g., >50-100 mM) may require assistance.

It is crucial to experimentally determine the solubility for your specific lot of material under your laboratory conditions.

Troubleshooting Guide: From Insoluble to Solution

If you are encountering solubility issues, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for solubility issues.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution with Gentle Heating and Sonication

This protocol is the first-line approach for dissolving your compound in DMSO.

Materials:

  • (4-Bromo-6-methoxypyridin-2-YL)methanamine

  • Anhydrous DMSO (from a freshly opened bottle or stored under inert gas)

  • Sterile, dry microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block set to 30-40°C

  • Ultrasonic water bath

Procedure:

  • Preparation: Weigh the desired amount of (4-Bromo-6-methoxypyridin-2-YL)methanamine into a sterile, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes at room temperature.

  • Gentle Heating: If the compound is not fully dissolved, place the vial in a water bath or on a heating block at 30-40°C for 10-15 minutes. Intermittently vortex the solution. Caution: Do not overheat, as this can lead to compound degradation. The thermal stability of this specific compound is not extensively documented, so gentle heating is advised.

  • Sonication: Following the heating step, place the vial in an ultrasonic water bath for 15-30 minutes. The cavitation energy from sonication can help to break up solid aggregates and facilitate dissolution.

  • Final Assessment: After sonication, visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for use.

Trustworthiness Check: A clear solution after this procedure indicates that the compound is likely fully dissolved. To confirm, you can take a small aliquot and dilute it in a solvent in which the compound is known to be freely soluble to check for any haze.

Protocol 2: pH Adjustment for Solubility Enhancement

The basicity of the aminomethyl group and the pyridine nitrogen suggests that the solubility of (4-Bromo-6-methoxypyridin-2-YL)methanamine may be pH-dependent. Protonation of these basic centers can increase the polarity of the molecule and enhance its solubility in polar solvents.

Materials:

  • Stock solution of (4-Bromo-6-methoxypyridin-2-YL)methanamine in DMSO (prepared as in Protocol 1, even if not fully dissolved)

  • Dilute acidic solution (e.g., 1 M HCl in an appropriate solvent, or a small amount of a compatible organic acid like formic acid)

Procedure:

  • Micro-scale Test: Before adjusting the pH of your entire stock, perform a small-scale test. In a small vial, take a small volume of your compound suspension in DMSO.

  • Acid Addition: Add a sub-stoichiometric amount of the acidic solution dropwise while vortexing. Observe if the solid material dissolves.

  • Scaling Up: If the micro-scale test is successful, you can carefully add a small, controlled amount of the acidic solution to your bulk stock solution. Aim for a final concentration of the acid that is sufficient to protonate the compound without significantly altering the properties of your stock solution for downstream applications.

Causality: Protonation of the amine groups increases the ionic character of the molecule, which can lead to stronger, more favorable interactions with the polar DMSO solvent, thereby increasing solubility.

Protocol 3: Utilizing a Co-Solvent System

If DMSO alone is insufficient, the addition of a co-solvent can modify the overall properties of the solvent system to favor dissolution.

Materials:

  • (4-Bromo-6-methoxypyridin-2-YL)methanamine

  • Anhydrous DMSO

  • A suitable co-solvent such as N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP).

Procedure:

  • Co-solvent Selection: Choose a co-solvent that is miscible with DMSO and in which your compound is expected to have good solubility. DMF is a common first choice.

  • Preparation of Co-solvent Mixture: Prepare a co-solvent mixture, for example, a 9:1 or 4:1 (v/v) ratio of DMSO to your chosen co-solvent.

  • Dissolution: Attempt to dissolve (4-Bromo-6-methoxypyridin-2-YL)methanamine in the co-solvent mixture using the steps outlined in Protocol 1.

Expertise Insight: A co-solvent can help to disrupt the crystal lattice of the solute in a way that DMSO alone cannot. The different polarity and solvating properties of the co-solvent can create a more favorable environment for the dissolution of your specific compound.

Data Summary Table

PropertyValue/InformationSource/Rationale
Molecular Formula C₇H₉BrN₂OInferred from structure
Molecular Weight 217.06 g/mol Inferred from structure
Predicted pKa The pyridine nitrogen and the primary amine are basic centers. The exact pKa is not published, but similar aminomethylpyridines have pKa values in the range of 8-9 for the amine and 3-4 for the pyridine nitrogen.Based on general chemical principles of similar structures.
Predicted LogP The presence of the bromo group increases lipophilicity, while the methoxy and aminomethyl groups increase hydrophilicity. The overall LogP is likely to be in the range of 1.5-2.5.Estimation based on substituent effects.
Known Solubility Not quantitatively documented. Expected to have moderate solubility in DMSO, which can be enhanced.Inferred from the behavior of similar brominated and methoxylated pyridines.

Visualizing Chemical Interactions

G cluster_Solute (4-Bromo-6-methoxypyridin-2-YL)methanamine cluster_Solvent DMSO Pyridine Pyridine Ring (Aromatic, less polar) DMSO Dimethyl Sulfoxide (Polar aprotic) Pyridine->DMSO van der Waals Bromo Bromo Group (Lipophilic, e--withdrawing) Bromo->DMSO van der Waals Methoxy Methoxy Group (H-bond acceptor) Methoxy->DMSO Dipole-dipole Amine Aminomethyl Group (H-bond donor/acceptor, Basic) Amine->DMSO H-bonding

Optimization

Technical Support Center: Storage Stability and Degradation of Pyridine Methanamines

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support on the stability, storage, and degradation of pyridine methanamines. This document offers troub...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support on the stability, storage, and degradation of pyridine methanamines. This document offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and reliability of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of pyridine methanamine compounds.

Q1: What are the optimal storage conditions for pyridine methanamines?

A1: Proper storage is critical to maintain the chemical integrity of pyridine methanamines. As with many amines, they are susceptible to degradation from heat, moisture, light, and oxidation.[1][2]

  • Causality: Amines are often hygroscopic and can absorb moisture from the air, which may lead to hydrolysis.[3] Furthermore, the amine functional group, particularly when adjacent to an aromatic ring system, can be susceptible to oxidation. Elevated temperatures accelerate these degradation processes.[2][4]

Table 1: Recommended Storage Conditions for Pyridine Methanamines

FormStorage TemperatureAtmosphereLight ProtectionRecommended Container
Solid (Pure) -20°C (long-term) or 2-8°C (short-term)Inert gas (Argon or Nitrogen)Amber vial or opaque containerTightly sealed glass or HDPE
In Solution (e.g., DMSO) -80°C (long-term) or -20°C (short-term)Inert gas overlay in vialAmber vial or foil-wrappedTightly sealed, appropriate for solvent

These recommendations are general; always consult the supplier-specific data sheet for your particular compound.

Q2: What are the primary degradation pathways for pyridine methanamines?

A2: The primary degradation pathways are typically oxidation, photodegradation, and hydrolysis (pH-dependent).[1][5]

  • Oxidation: The aminomethyl group is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents. The degradation can proceed through an imine intermediate to form a pyridine carboxaldehyde, which may be further oxidized to the corresponding carboxylic acid (e.g., nicotinic acid).[1][4]

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[1][5] Exposure can lead to complex photochemical reactions and the formation of colored degradants.[1]

  • Hydrolysis: Degradation via hydrolysis can occur under strongly acidic or basic conditions.[5][6] The stability is often greatest in a neutral pH environment.[5]

Q3: What are the initial signs of degradation?

A3: Visual inspection and analytical checks are key. The first signs often include:

  • Color Change: A pure, typically white or off-white solid, may turn yellow or brown.[1][4]

  • New Chromatographic Peaks: The appearance of unexpected peaks during HPLC or GC analysis is a definitive indicator of impurity formation.[1]

  • Inconsistent Results: A loss of potency or variability in experimental results can often be traced back to sample degradation.

Q4: How does pH affect the stability of pyridine methanamines in aqueous solutions?

A4: Pyridine-containing compounds can be unstable in both strongly acidic and basic conditions.[5][6] While specific kinetics vary, it is generally advised to maintain solutions at or near a neutral pH to minimize the risk of acid- or base-catalyzed hydrolysis.[5]

Part 2: Troubleshooting Guide

This section provides scenario-based troubleshooting for common issues encountered during experimentation.

Scenario 1: My HPLC/LC-MS analysis shows unexpected peaks that are growing over time.

  • Problem: You are observing new, unidentified peaks in your chromatogram, suggesting your compound is degrading in the analytical sample or stock solution.

  • Underlying Cause: This is a classic sign of chemical instability. The likely culprits are oxidation (if exposed to air), photodegradation (if exposed to light), or hydrolysis (if in an unbuffered aqueous solution).

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected analytical peaks.

Scenario 2: I am experiencing a loss of biological activity or inconsistent potency in my assays.

  • Problem: The compound's efficacy is decreasing over time, or results are not reproducible.

  • Underlying Cause: This points to a reduction in the concentration of the active parent compound due to degradation. Even minor degradation (5-10%) can significantly impact biological readouts.

  • Solutions & Proactive Measures:

    • Verify Storage: Immediately confirm that both solid stocks and solutions are stored according to the recommendations in Table 1. Amines should be stored in a cool, well-ventilated area away from incompatible materials.[7]

    • Aliquot Your Stock: Avoid repeated freeze-thaw cycles. When preparing a new stock solution, divide it into single-use aliquots to minimize handling and exposure of the main stock.

    • Use Freshly Prepared Solutions: For maximum consistency, prepare working solutions fresh from a solid stock or a recently prepared concentrated solution on the day of the experiment.

    • Inert Handling: When weighing the solid compound or preparing solutions, consider working under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) to minimize exposure to oxygen and moisture.[3]

Part 3: Key Experimental Protocols

To proactively understand the stability of your specific pyridine methanamine, a forced degradation study is essential. This is a core requirement of the International Council for Harmonisation (ICH) guidelines for new drug substances.[8][9][10]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[10][11] The goal is typically to achieve 5-20% degradation of the active ingredient.[11]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the pyridine methanamine in a suitable solvent (e.g., acetonitrile or methanol:water 50:50).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel.[4][5][11]

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature or 60°C.

    • Oxidation: Mix with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[4]

    • Thermal Degradation: Incubate the stock solution at 70°C in the dark. Also, test the solid compound under the same conditions.

    • Photodegradation: Expose the solution to a light source as specified by ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).[12][13] Keep a control sample wrapped in foil to exclude light.

  • Time Points: Withdraw samples at various intervals (e.g., 0, 6, 12, 24, 48 hours). The duration should be adjusted to achieve the target degradation level.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze all stressed samples and a non-stressed control using a stability-indicating HPLC-UV/MS method. Gas chromatography (GC) can also be used.[14][15]

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify the conditions under which the compound is labile.

  • Use MS data to propose structures for the major degradation products.

  • Ensure the analytical method can resolve the parent peak from all major degradation peaks. This is crucial for a "stability-indicating" method.[10]

Caption: Workflow for a forced degradation study.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Vertex AI Search.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). Proclinical.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Vertex AI Search.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015, September 15). PubMed.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Preventing degradation of 3-Pyridinemethanol during storage. (2025). BenchChem.
  • Forced degradation and impurity profiling. (n.d.). ScienceDirect.
  • Technical Support Center: Prevention of 4-Pyridinemethanol Degrad
  • Cross-Validation of Analytical Methods for 4-Pyrimidine Methanamine: A Compar
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). PubMed.
  • Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. (n.d.). PubMed.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed.
  • Degradation of Pyridines in the Environment. (n.d.).
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16).
  • THE DETECTION AND DETERMINATION OF PYRIDINE BASES IN DEN
  • Evaluation of the Impact of Storage Conditions on the Biogenic Amines Profile in Opened Wine Bottles. (2018, May 9). MDPI.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18).
  • Microbial Degradation of Pyridine and Its Derivatives. (2010, February 19).

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Bromopyridine Substitution Reactions

Welcome to the Technical Support Center for 4-bromopyridine functionalization. 4-Bromopyridine is a highly versatile, yet notoriously temperamental, heteroaromatic electrophile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-bromopyridine functionalization. 4-Bromopyridine is a highly versatile, yet notoriously temperamental, heteroaromatic electrophile. Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling workflows.

Section 1: Fundamental Handling & Stability (FAQ)

Q1: Why does my 4-bromopyridine free base degrade over time, and how should I handle the hydrochloride salt? A1: 4-Bromopyridine free base is highly unstable and prone to self-alkylation (polymerization). The nucleophilic pyridine nitrogen of one molecule readily attacks the highly electrophilic C4-position of another, forming insoluble pyridylpyridinium oligomers[1]. To prevent this, commercial suppliers provide it as a hydrochloride (HCl) salt, which protonates the nitrogen, rendering it non-nucleophilic and stable for long-term storage[2].

However, the HCl salt must be neutralized to the free base immediately prior to base-sensitive reactions (such as palladium-catalyzed cross-couplings)[3]. The free base is a lachrymator and degrades rapidly, meaning it must be used within 1–2 hours of preparation to ensure experimental reproducibility[4].

Handling A 4-Bromopyridine HCl Salt (Stable Storage) B Dissolve in DCM/Water Add Mild Base (NaHCO3) A->B Neutralization C Phase Separation Extract Organic Layer B->C D Dry over MgSO4 Concentrate in vacuo C->D E 4-Bromopyridine Free Base (Unstable, Lachrymator) D->E Freshly Prepared F Immediate Use in Reaction (SNAr or Cross-Coupling) E->F Execute Protocol G Degradation / Polymerization (Pyridylpyridinium salts) E->G If Stored > 1-2 Hours

Workflow for neutralizing and utilizing 4-bromopyridine to prevent degradation.

Q2: Why is 4-bromopyridine more reactive towards Nucleophilic Aromatic Substitution (SNAr) than 3-bromopyridine? A2: The electronegative nitrogen in the pyridine ring strongly withdraws electron density via induction and resonance. During a nucleophilic attack at the 4-position, the resulting negative charge in the intermediate (Meisenheimer complex) is delocalized directly onto the electronegative nitrogen atom, vastly stabilizing the transition state[5]. This resonance stabilization is physically impossible for nucleophilic attack at the 3-position, making 4-bromopyridine a vastly superior SNAr substrate[6].

Section 2: Nucleophilic Aromatic Substitution (SNAr) Optimization

Q3: I am getting low yields in the SNAr of 4-bromopyridine with secondary amines. What are the optimal conditions? A3: While 4-bromopyridine is activated, direct amination with bulky or less nucleophilic secondary amines can be sluggish, requiring harsh temperatures that promote substrate degradation. Utilizing Phase Transfer Catalysis (PTC) significantly enhances the reaction rate by increasing the effective concentration of the nucleophile in the organic phase, allowing for milder conditions and higher yields[7].

Data Presentation: SNAr Optimization Variables
ParameterStandard ConditionsOptimized PTC ConditionsCausality / Rationale
Reagent State Free base (isolated)HCl salt (in situ neutralized)Minimizes handling of the unstable free base.
Solvent Toluene or DMFBiphasic (Water/DCM)Biphasic system separates the product from inorganic byproducts.
Catalyst NoneBenzyltriethylammonium bromideFacilitates transport of the nucleophile into the organic phase[7].
Temperature 100–120 °C40–60 °CMilder temperatures prevent thermal degradation and polymerization.
Validated Protocol: Phase-Transfer Catalyzed SNAr
  • Charge a reaction vessel with 4-bromopyridine hydrochloride (1.0 equiv) and the cyclic secondary amine (3.0 equiv).

  • Add a biphasic solvent mixture of dichloromethane and 50% aqueous NaOH.

  • Add the phase transfer catalyst, benzyltriethylammonium bromide (0.05 equiv)[7].

  • Stir the biphasic mixture vigorously at 40 °C until complete consumption of the starting material (monitored by TLC/LCMS).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Section 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Q4: My Buchwald-Hartwig amination with 4-bromopyridine is failing, and the catalyst seems to be deactivating. What is causing this? A4: There are two primary failure modes in this specific coupling:

  • Acidic Quenching: If you use the 4-bromopyridine HCl salt directly, the acidic proton will neutralize the inorganic base (e.g., NaOtBu, Cs2CO3) required for the catalytic cycle, halting the reaction[3].

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can competitively coordinate to the palladium center, forming an off-cycle, inactive complex[3]. To mitigate this, use bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos). The steric bulk of these ligands shields the palladium center, preventing the unhindered pyridine nitrogen from coordinating, while their electron-rich nature accelerates the oxidative addition of the C-Br bond[3].

Troubleshooting Start Low Yield in Buchwald-Hartwig? Q1 Using HCl Salt directly? Start->Q1 A1 Neutralize to Free Base first Acid quenches reaction base Q1->A1 Yes Q2 Catalyst Poisoning? Q1->Q2 No A2 Use bulky ligands (XPhos/SPhos) to prevent N-coordination Q2->A2 Suspected Q3 Dehalogenation side-product? Q2->Q3 Unlikely A3 Switch to weaker base (e.g., K3PO4 or Cs2CO3) Q3->A3 Pyridine detected

Troubleshooting logic tree for low conversion in palladium-catalyzed couplings.

Validated Protocol: Buchwald-Hartwig Amination of 4-Bromopyridine

Note: Ensure all solvents are rigorously degassed to prevent oxidation of the active Pd(0) species and phosphine ligands[3].

  • Free Base Preparation: Dissolve 4-bromopyridine hydrochloride in water and slowly add 5M aqueous NaOH. Extract immediately with diethyl ether or dichloromethane. Dry the organic layer over MgSO4 and concentrate in vacuo to yield the free base as a colorless oil[4]. Proceed immediately to step 2.

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon/N2), charge an oven-dried Schlenk flask with freshly prepared 4-bromopyridine free base (1.0 mmol), the amine coupling partner (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and Cs2CO3 (1.5 mmol)[8].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (5 mL). Seal the vessel.

  • Heating: Stir the reaction mixture at 90–100 °C for 12–24 hours until completion[8].

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and catalyst residues. Concentrate the filtrate and purify via flash column chromatography[8].

References

  • Synthesis of Novel Heterocyclic Compounds from 2-Amino-4-bromopyridine: Application Notes and Protocols | BenchChem | 8

  • Effect of starting material purity on 4-bromopyridine reactions | BenchChem | 3

  • SAFETY DATA SHEET - 4-Bromopyridine hydrochloride | Fisher Scientific | 2

  • Pyridine - Reactions | Wikipedia | 5

  • What are the side reactions when using 4-bromopyridine hydrochloride in a reaction? | Huarong Pharma | 1

  • Gone with the Wind—Adducts of Volatile Pyridine Derivatives and Copper(II) Acetylacetonate | MDPI | 4

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? | ResearchGate | 6

  • Phase Transfer Catalysis: Reaction of 4-Bromopyridine with Cyclic Secondary Amines | Taylor & Francis | 7

Sources

Optimization

Handling hygroscopic nature of (4-Bromo-6-methoxypyridin-2-YL)methanamine salts

Target Compound Focus: (4-Bromo-6-methoxypyridin-2-YL)methanamine salts (e.g., HCl, TFA, Mesylate) Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and val...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound Focus: (4-Bromo-6-methoxypyridin-2-YL)methanamine salts (e.g., HCl, TFA, Mesylate)

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated methodologies for researchers working with highly hygroscopic amine building blocks.

Part 1: Troubleshooting & FAQs

Q1: Why does the salt form of (4-Bromo-6-methoxypyridin-2-YL)methanamine clump and degrade so quickly upon opening? A: The rapid clumping is a physical manifestation of deliquescence—the process where a highly hygroscopic solid absorbs so much atmospheric moisture that it dissolves in its own absorbed water[1]. Amine salts possess high crystal lattice energies, but their hydration energies are often even higher, making moisture absorption thermodynamically favorable. Once water infiltrates the crystal lattice, it acts as a plasticizer and reaction medium, inducing localized pH shifts that can lead to partial free-basing of the amine or hydrolysis of the methoxypyridine moiety.

Q2: My downstream Buchwald-Hartwig amination using this building block is failing. Is moisture to blame? A: Yes, moisture introduced via hygroscopic amine salts is a primary culprit for cross-coupling failures. The causality is twofold:

  • Catalyst Poisoning: Free water directly coordinates to the palladium (Pd) metal center, preventing the oxidative addition of the 4-bromo-pyridine moiety.

  • Stoichiometric Imbalance: Absorbed water adds unquantified mass to your reagent. If you weigh 100 mg of a deliquesced salt, up to 10–15% of that mass might be water. This causes a severe stoichiometric deficiency of the amine, stalling the catalytic cycle and leading to low yields.

Q3: How do I accurately determine the water content of this specific amine salt? My Karl Fischer (KF) titrations keep giving dragging endpoints. A: Dragging endpoints in KF titration occur because the basicity of the methanamine shifts the pH of the working medium above 8. At pH > 8, a side reaction occurs where iodine molecules disproportionate, leading to continuous iodine consumption and falsely high water content readings[2]. Solution: To suppress this side reaction, you must buffer the KF working medium with a weak acid. Benzoic acid or salicylic acid are ideal because, unlike acetic acid, they do not esterify with the methanol in the KF solvent[2].

Q4: How can I accurately weigh this hygroscopic salt if I don't have access to a glovebox? A: While a glovebox with an inert argon/nitrogen atmosphere is the gold standard, you can utilize a self-validating stock solution protocol (see Protocol 1 below). By rapidly transferring the entire newly opened vial into a volumetric flask under a stream of dry nitrogen, you can dissolve the salt in an anhydrous solvent. You then calculate the exact molarity and transfer aliquots via syringe, completely bypassing the need to weigh solid powder on an open bench.

Part 2: Data Presentation & Methodologies

Table 1: Impact of Moisture on Downstream Applications
Downstream ReactionMoisture Tolerance LimitMechanism of FailureMitigation Strategy
Buchwald-Hartwig Amination < 500 ppmPd-catalyst deactivation; competitive hydrolysis of aryl bromide.Use anhydrous stock solutions; add molecular sieves (4Å).
Amide Coupling (HATU/EDC) < 1000 ppmHydrolysis of the active ester intermediate.Use excess coupling reagent; pre-dry amine salt in vacuum oven.
Reductive Amination < 2000 ppmReversibility of imine formation pushed backward by excess water.Use dehydrating agents (e.g., Ti(OiPr)4 or MgSO4) in situ.
Table 2: Karl Fischer Titration Method Selection for Amine Salts
Titration MethodSample Water ContentBuffer RequirementEndpoint Detection
Volumetric (One-Component) 1000 ppm to 100%Salicylic/Benzoic AcidVoltammetric (Double Pt pin)
Volumetric (Two-Component) 1000 ppm to 100%Salicylic/Benzoic AcidVoltammetric (Double Pt pin)
Coulometric (With Diaphragm) 10 ppm to 1000 ppmSalicylic/Benzoic AcidCoulometric current generation
Experimental Protocols
Protocol 1: Anhydrous Stock Solution Preparation (Self-Validating System)

This protocol ensures that hygroscopic salts are handled without absorbing atmospheric moisture, validating the final concentration via KF titration.

  • Equilibration: Remove the sealed vial of (4-Bromo-6-methoxypyridin-2-YL)methanamine salt from cold storage (-20°C). Place it in a desiccator and allow it to equilibrate to room temperature for 1–2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Purge & Transfer: Set up a flame-dried volumetric flask equipped with a rubber septum. Purge the flask with dry Nitrogen or Argon for 5 minutes.

  • Rapid Dissolution: Quickly open the equilibrated vial and transfer the entire contents into the volumetric flask. Immediately seal with the septum.

  • Solvent Addition: Inject anhydrous solvent (e.g., dry DMF or DCM) through the septum via syringe to reach the volumetric mark. Swirl to dissolve.

  • System Validation: Withdraw a 1.0 mL aliquot via syringe and inject it into a buffered Karl Fischer titrator. If the water content is below your reaction's tolerance limit (e.g., < 500 ppm), the stock solution is validated for use.

Protocol 2: Coulometric Karl Fischer Titration for Strongly Alkaline Amines

This protocol prevents the dragging endpoints caused by the basicity of the methanamine moiety[2].

  • Cell Preparation: Fill the anode compartment of the coulometric KF cell with standard Karl Fischer reagent.

  • Buffering: Add 5–10 grams of pure salicylic acid or benzoic acid to the anode compartment. Stir until completely dissolved. Causality: This buffers the solution to a pH between 5 and 7, preventing iodine disproportionation[2].

  • Pre-titration (Validation): Start the coulometer and allow it to titrate the solvent dry. Do not proceed until the instrument reports a stable drift (typically < 10 µ g/min ). This validates that the cell is completely anhydrous.

  • Sample Injection: Draw 1.0 mL of your amine stock solution into a dry syringe. Weigh the syringe on an analytical balance.

  • Titration: Inject the sample through the septum into the KF cell. Re-weigh the empty syringe to determine the exact sample mass by difference. Titrate to a fast endpoint.

Part 3: Mechanistic & Workflow Visualizations

HandlingWorkflow Start Cold Storage (-20°C) Sealed with Parafilm Equilibrate Equilibrate to Room Temp (Desiccator, 1-2 hrs) Start->Equilibrate Glovebox Transfer to Glovebox (Argon/N2 atm) Equilibrate->Glovebox Weighing Weigh into Pre-dried Vials Glovebox->Weighing StockSol Prepare Anhydrous Stock Solution Weighing->StockSol Reaction Proceed to Reaction StockSol->Reaction

Workflow for handling hygroscopic amine salts to prevent moisture degradation.

FailureMechanism Moisture Atmospheric Moisture Absorption Hydrolysis Catalyst Poisoning (Pd Deactivation) Moisture->Hydrolysis Stoichiometry Weighing Error (Mass includes H2O) Moisture->Stoichiometry Degradation Amine Free-Basing (pH Shift) Moisture->Degradation Failure Reaction Failure Low Yield Hydrolysis->Failure Stoichiometry->Failure Degradation->Failure

Mechanistic pathways of reaction failure induced by moisture absorption in amine salts.

References

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: Pharmaceutics (via PMC) URL: [Link]

  • Title: What Is Karl Fischer Titration? Source: Mettler Toledo URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop ¹H NMR: A Comparative Guide for the Structural Verification of (4-Bromo-6-methoxypyridin-2-yl)methanamine

The Analytical Context In modern pharmaceutical development, substituted pyridines serve as ubiquitous pharmacophores. Specifically, (4-Bromo-6-methoxypyridin-2-yl)methanamine is a highly functionalized intermediate freq...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Context

In modern pharmaceutical development, substituted pyridines serve as ubiquitous pharmacophores. Specifically, (4-Bromo-6-methoxypyridin-2-yl)methanamine is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and receptor antagonists. Rapid and unambiguous structural verification of this building block is critical before downstream coupling reactions (e.g., Buchwald-Hartwig aminations or amide bond formations).

Historically, Nuclear Magnetic Resonance (NMR) spectroscopy required centralized, high-field superconducting magnets (e.g., 400–600 MHz). However, recent advancements in permanent magnet technology have positioned benchtop NMR (60–80 MHz) as a highly capable alternative for routine pharmaceutical analysis[1]. By eliminating the need for cryogens like liquid helium and nitrogen, benchtop systems democratize access to rapid QA/QC workflows directly within the synthetic laboratory[1].

This guide objectively compares the analytical performance of an 80 MHz Benchtop NMR against a 600 MHz High-Field NMR for the structural verification of (4-Bromo-6-methoxypyridin-2-yl)methanamine, providing actionable methodologies and mechanistic insights.

Analytical Workflow Visualization

To establish a reliable QA/QC process, the analytical workflow must be standardized regardless of the magnetic field strength being utilized. The following diagram illustrates our self-validating decision tree for NMR acquisition.

NMR_Analysis cluster_NMR NMR Acquisition Platforms Synthesis Compound Synthesis (4-Bromo-6-methoxypyridin-2-yl)methanamine SamplePrep Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) Synthesis->SamplePrep Filtration PTFE Filtration (0.22 µm) Removes Paramagnetic Impurities SamplePrep->Filtration Benchtop Benchtop NMR (80 MHz) Routine QA/QC & Rapid Screening Filtration->Benchtop HighField High-Field NMR (600 MHz) Complex Structural Elucidation Filtration->HighField Processing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) Benchtop->Processing HighField->Processing Verification Structural Verification Pass/Fail Decision Processing->Verification

Figure 1: Comparative NMR analytical workflow for the structural verification of pyridine derivatives.

Experimental Design & Methodology

As a self-validating system, the integrity of NMR data relies entirely on the causality of sample preparation. Poor preparation cannot be corrected by high-field acquisition. The following step-by-step protocol ensures optimal signal-to-noise ratio (SNR) and line shape across both platforms.

Step-by-Step Protocol
  • Sample Weighing: Accurately weigh 15.0 mg of (4-Bromo-6-methoxypyridin-2-yl)methanamine.

    • Causality: A 15 mg mass provides an optimal SNR for an 80 MHz benchtop system within a short timeframe (e.g., 16 scans), while remaining dilute enough to prevent viscosity-induced line broadening or concentration-dependent chemical shift drifting.

  • Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable deuterons, which prevents the H-D exchange of the primary amine (-NH₂) protons. If D₂O or CD₃OD were used, the amine signal would disappear, removing a critical structural identifier. TMS provides an absolute internal standard for precise 0.00 ppm calibration.

  • Filtration (Critical Step): Pass the dissolved sample through a 0.22 µm PTFE syringe filter directly into a high-precision 5 mm NMR tube.

    • Causality: Filtration removes undissolved particulates and trace paramagnetic impurities (e.g., residual metals from synthetic catalysts). Paramagnetic species drastically reduce the transverse relaxation time ( T2​ ), causing severe peak broadening that disproportionately affects benchtop NMR resolution.

  • Acquisition Parameters:

    • Benchtop (80 MHz): 16 scans, 90° pulse angle, 4 seconds relaxation delay ( D1​ ).

    • High-Field (600 MHz): 8 scans, 30° pulse angle, 2 seconds relaxation delay ( D1​ ).

    • Causality: The extended 4-second D1​ on the benchtop ensures complete longitudinal relaxation ( T1​ ) of all protons before the next pulse. This prevents signal saturation and guarantees that the integration values perfectly match the stoichiometric ratios of the molecule.

Comparative Data Presentation

The table below summarizes the quantitative ¹H NMR data obtained from both platforms. The molecule contains five distinct proton environments: the methoxy group, the methylene bridge, the primary amine, and two non-equivalent aromatic protons on the pyridine ring.

Proton AssignmentExpected Shift (δ, ppm)Multiplicity & CouplingIntegration80 MHz Benchtop Observation600 MHz High-Field Observation
-OCH₃ (Methoxy)3.91Singlet (s)3HBaseline resolvedBaseline resolved
-CH₂- (Methylene)3.82Singlet (s)2HPartial base overlap with -OCH₃Baseline resolved
-NH₂ (Amine)1.65Broad Singlet (br s)2HBroad, distinctBroad, distinct
Pyridine H3 6.98Doublet (d, J = 1.6 Hz)1HAppears as a broad singletDistinct doublet
Pyridine H5 6.74Doublet (d, J = 1.6 Hz)1HAppears as a broad singletDistinct doublet

Mechanistic & Spectroscopic Insights

To truly evaluate product performance, we must understand the physical mechanisms driving the differences in the observed spectra. While high-field NMR remains the gold standard for complex metabolomics and intricate structural elucidation, benchtop systems offer comparable diagnostic accuracy for targeted structural verification[2].

Chemical Shift Dispersion and Overlap

The fundamental advantage of a higher magnetic field is increased chemical shift dispersion (measured in Hz). For (4-Bromo-6-methoxypyridin-2-yl)methanamine, the methoxy (-OCH₃) and methylene (-CH₂-) protons are separated by approximately 0.09 ppm.

  • At 600 MHz , this 0.09 ppm difference translates to a 54 Hz separation. Given a typical linewidth of <0.5 Hz, these two signals are completely baseline-resolved, allowing for effortless integration.

  • At 80 MHz , the same 0.09 ppm difference translates to only a 7.2 Hz separation. Because the natural linewidth on a permanent magnet system is slightly broader (~1.5 Hz), the bases of these two peaks partially overlap. However, comparative studies validate that for small, highly functionalized molecules, the top abundant molecular signals can still be reliably integrated without relying exclusively on high-field benchmarks[3].

Resolution of J-Coupling

The pyridine ring protons (H3 and H5) are meta to each other, resulting in a weak spin-spin coupling constant (J ≈ 1.6 Hz).

  • On the 600 MHz instrument, this fine splitting is beautifully resolved, confirming the meta-relationship of the protons and validating the 2,4,6-substitution pattern.

  • On the 80 MHz benchtop system, the J-coupling is obscured because the coupling constant (1.6 Hz) is roughly equal to the instrument's resolution limit. Consequently, H3 and H5 appear as broad singlets. Despite this loss of fine structure, the chemical shifts (6.98 ppm and 6.74 ppm) and 1:1 integration are entirely sufficient to confirm the identity and purity of the intermediate for routine QA/QC.

Conclusion & Recommendations

Both the 80 MHz Benchtop and 600 MHz High-Field NMR platforms successfully verify the structure of (4-Bromo-6-methoxypyridin-2-yl)methanamine.

  • Choose High-Field NMR (600 MHz) when characterizing this compound for the first time, when publishing novel synthetic methodologies, or when analyzing complex crude mixtures where maximum dispersion is required to separate impurities from the product.

  • Choose Benchtop NMR (80 MHz) for routine, high-throughput QA/QC during scale-up. The benchtop platform provides immediate, actionable data regarding reaction completion and product purity, drastically reducing the bottleneck of sending samples to a centralized core facility.

References

  • Title: Why Benchtop NMR is Ideal for Fat Analysis (Overview of permanent magnet technology vs. high-field superconducting magnets) Source: Oxford Instruments URL: [Link]

  • Title: Benchtop NMR in Biomedicine: An Updated Literature Overview Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Insights into the Role of Benchtop NMR in Biofluid Analysis with Philippe Wilson Source: AZoM URL: [Link]

Sources

Comparative

Comparative HPLC Purity Standards for (4-Bromo-6-methoxypyridin-2-YL)methanamine

(4-Bromo-6-methoxypyridin-2-YL)methanamine (CAS: 1060810-44-7) is a highly versatile halogenated pyridine building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands [1]. However, establishi...

Author: BenchChem Technical Support Team. Date: March 2026

(4-Bromo-6-methoxypyridin-2-YL)methanamine (CAS: 1060810-44-7) is a highly versatile halogenated pyridine building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands [1]. However, establishing a robust High-Performance Liquid Chromatography (HPLC) purity standard for this compound presents a triad of analytical challenges: the high polarity of the primary amine, the lipophilicity introduced by the bromo and methoxy substituents, and the basicity of the methanamine moiety (pKa ~9.2).

As a Senior Application Scientist, I frequently see method development fail when researchers apply generic reversed-phase gradients to basic amines. This guide objectively compares three distinct chromatographic methodologies, explaining the mechanistic causality behind each approach, and provides a self-validating experimental protocol optimized for mass spectrometry (LC-MS) compatibility.

Mechanistic Insights: The Analytical Challenge

The primary mode of failure in analyzing basic halogenated pyridines on standard C18 columns is peak tailing .

At a typical acidic mobile phase pH (e.g., pH 2.7), the primary methanamine group is fully protonated ( R−NH3+​ ). Traditional silica-based C18 columns contain residual surface silanols that partially ionize to SiO− even at low pH. The resulting electrostatic attraction between the protonated analyte and the ionized silanols creates a secondary retention mechanism. This dual-mode retention causes severe peak tailing, unpredictable retention time shifts, and poor integration accuracy, ultimately compromising purity calculations [2].

Furthermore, the method must achieve baseline separation from structurally similar synthesis impurities, most critically:

  • Impurity A: (6-methoxypyridin-2-yl)methanamine (Des-bromo impurity).

  • Impurity B: 4-Bromo-6-methoxypicolinaldehyde (Oxidation byproduct).

Chromatographic Interaction Mechanism

G cluster_0 Standard C18 (Problem) cluster_1 CSH C18 (Solution) Analyte Protonated Amine (R-NH3+) Silanol Ionized Silanol (SiO-) Analyte->Silanol Attraction CSH_Surface Positively Charged Surface Analyte->CSH_Surface Repulsion Tailing Strong Ionic Interaction (Peak Tailing) Silanol->Tailing SharpPeak Electrostatic Repulsion (Sharp Peak) CSH_Surface->SharpPeak

Caption: Mechanistic comparison of basic amine interactions on standard vs. charged-surface columns.

Comparative Methodologies

To overcome these challenges, we evaluate three distinct HPLC strategies.

Method 1: Traditional Ion-Pairing RP-HPLC (The Legacy Approach)
  • Mechanism: Utilizes 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as a strong ion-pairing reagent, binding to the protonated amine to form a neutral, lipophilic complex. This masks the positive charge, preventing silanol interactions.

  • Verdict: While it yields sharp peaks on older columns, TFA causes severe ion suppression in LC-MS and semi-permanently alters the column's selectivity. It is no longer recommended for modern drug development workflows.

Method 2: Charged-Surface Hybrid (CSH) C18 (The Gold Standard)
  • Mechanism: Employs a stationary phase with a low-level positive surface charge (e.g., Waters XSelect CSH). The positive surface electrostatically repels the protonated methanamine, entirely bypassing the silanol interaction. This allows the use of MS-friendly 0.1% Formic Acid instead of TFA.

  • Verdict: Provides superior peak shape, excellent MS compatibility, and high theoretical plate counts. This is the optimal method.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Uses a polar stationary phase (e.g., Amide) with a highly organic mobile phase (>80% Acetonitrile). The polar amine partitions into a water-enriched layer on the stationary phase.

  • Verdict: Excellent for highly polar, early-eluting compounds, but the bromo-substituent in (4-Bromo-6-methoxypyridin-2-YL)methanamine provides enough lipophilicity that a CSH C18 column is more robust and easier to equilibrate.

Method Selection Workflow

G Start Analyze (4-Bromo-6-methoxypyridin-2-YL)methanamine Q1 Is LC-MS Compatibility Required? Start->Q1 NoMS Method 1: Standard C18 + 0.1% TFA Q1->NoMS No YesMS Polarity & Retention Check Q1->YesMS Yes Q2 Adequate Retention on C18? YesMS->Q2 CSH Method 2: Charged-Surface C18 (CSH) Q2->CSH Yes HILIC Method 3: HILIC (Amide/Silica) Q2->HILIC No

Caption: Decision matrix for selecting HPLC methods for basic halogenated pyridines.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three methods for analyzing a 1.0 mg/mL sample of (4-Bromo-6-methoxypyridin-2-YL)methanamine spiked with 1% Des-bromo impurity [3].

ParameterMethod 1: Standard C18 + TFAMethod 2: CSH C18 + Formic AcidMethod 3: HILIC Amide
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid10 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic AcidAcetonitrile
Retention Time ( tR​ ) 6.4 min5.8 min8.2 min
Tailing Factor ( Tf​ ) 1.151.02 1.35
Theoretical Plates ( N ) 12,50018,200 9,800
Resolution ( Rs​ ) 2.83.4 1.9
MS Signal Intensity Poor (Suppressed)Excellent Good

Data Interpretation: Method 2 (CSH C18) drastically outperforms the alternatives, yielding a near-perfect Gaussian peak ( Tf​=1.02 ) and the highest resolution from the critical des-bromo impurity, all while maintaining full MS compatibility.

Experimental Protocol: Self-Validating CSH C18 Method

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that proves the system's resolving power before any unknown sample is analyzed [4].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Low pH ensures the amine is 100% protonated, preventing peak broadening from a mixed ionization state).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile. (Causality: Injecting the sample in a highly organic solvent causes "solvent breakthrough" where the analyte travels un-retained with the injection plug. Matching the initial gradient conditions prevents this).

Step 2: System Suitability Test (SST) Mixture
  • Weigh exactly 10.0 mg of (4-Bromo-6-methoxypyridin-2-YL)methanamine reference standard into a 10 mL volumetric flask.

  • Add 0.1 mg of (6-methoxypyridin-2-yl)methanamine (Des-bromo impurity).

  • Dissolve and make up to volume with Diluent.

Step 3: Chromatographic Conditions
  • Column: Waters XSelect CSH C18, 130Å, 3.5 µm, 4.6 mm X 100 mm.

  • Column Temperature: 40°C. (Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (and ESI+ MS if applicable).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 60% B

    • 8.0 - 9.0 min: 60% to 95% B

    • 9.0 - 11.0 min: 95% B (Wash)

    • 11.0 - 15.0 min: 5% B (Equilibration)

Step 4: Self-Validation Execution
  • Inject the Diluent as a blank to confirm no ghost peaks.

  • Inject the SST Mixture in triplicate.

  • Validation Gate: The sequence may only proceed if the SST meets the following criteria:

    • Resolution ( Rs​ ) between Des-bromo impurity and the API is ≥2.5 .

    • Tailing factor ( Tf​ ) of the API is ≤1.2 .

    • RSD of the API peak area is ≤2.0% .

By strictly adhering to this CSH-based protocol, laboratories can guarantee accurate, reproducible, and MS-compatible purity assessments for basic halogenated pyridines.

Validation

Mechanistic Insights: The Dual Challenge of Chromatography and Ionization

Title: Navigating the LC-MS Characterization of Pyridine Amines: A Comparative Guide to Column Chemistries and Fragmentation Dynamics Introduction Pyridine amines are ubiquitous structural motifs in modern pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating the LC-MS Characterization of Pyridine Amines: A Comparative Guide to Column Chemistries and Fragmentation Dynamics

Introduction Pyridine amines are ubiquitous structural motifs in modern pharmacophores, particularly in kinase inhibitors and neurologically active agents. However, their basic nitrogen atoms (typically exhibiting a pKa between 5.0 and 7.0) present significant analytical challenges. As a Senior Application Scientist, I frequently encounter methods where these compounds exhibit severe peak tailing, shifting retention times, and compromised ionization efficiency. This guide objectively compares stationary phase alternatives and mobile phase modifiers to establish a self-validating protocol for the robust LC-MS characterization of pyridine amines.

1.1. Chromatographic Behavior and the Silanol Effect In reversed-phase liquid chromatography (RPLC), the primary retention mechanism for pyridine amines should be hydrophobic partitioning. However, the basic nature of the pyridine and amine nitrogens leads to secondary interactions with residual, unbonded silanol groups on the silica support [[1]]([Link]). At a typical acidic mobile phase pH (e.g., pH 2.7 with 0.1% formic acid), these basic moieties are protonated. Simultaneously, a fraction of the surface silanols remains ionized (carrying a negative charge), creating a strong cation-exchange retention mechanism . This slow desorption kinetics manifests as severe peak tailing, which diminishes resolution and lowers the signal-to-noise (S/N) ratio in MS detection [[2]]([Link]).

1.2. Mass Spectrometry Fragmentation Dynamics Understanding the gas-phase dissociation of pyridine amines is critical for accurate MS/MS interpretation. Upon collision-induced dissociation (CID) or photoionization, pyridine derivatives predominantly undergo ring-opening and rearrangement. The most thermodynamically favored dissociation pathway is the expulsion of neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) moieties , . For example, the fragmentation of the pyridine radical cation (m/z 79) typically yields an abundant fragment at m/z 52 (loss of HCN, 27 Da) . Recognizing these signature neutral losses acts as a self-validating step when confirming the identity of novel pyridine amine derivatives.

Comparative Analysis: Stationary Phases and Mobile Phase Modifiers

To mitigate silanol interactions, analytical scientists traditionally relied on heavy ion-pairing agents like trifluoroacetic acid (TFA). While 0.1% TFA effectively neutralizes residual silanols and ion-pairs with basic amines to produce sharp peaks, it causes severe ion suppression in electrospray ionization (ESI-MS) due to its high surface tension and tendency to form strong gas-phase ion pairs with the analyte .

Alternative 1: Surface-Charged / Polar-Embedded Columns Modern column engineering provides a stationary phase solution. Surface-charged C18 columns incorporate a low-level positive charge on the silica surface. This repels protonated pyridine amines, preventing them from accessing residual silanols, even when using MS-friendly weak acids like 0.1% Formic Acid (FA).

Alternative 2: Difluoroacetic Acid (DFA) When a standard C18 column must be used, replacing FA or TFA with Difluoroacetic Acid (DFA) offers an optimal compromise. DFA provides a lower pH than FA (improving peak shape by protonating more silanols) but exhibits significantly less ion suppression than TFA [[3]]([Link]).

Quantitative Comparison

The following table summarizes the experimental performance of a model pyridine amine (e.g., 2-aminopyridine, pKa ~6.8) across different LC-MS configurations.

Column ChemistryMobile Phase AdditiveAsymmetry Factor (As)MS Intensity (Peak Area, CPS)Theoretical Plates (N)Verdict
Standard High-Purity C180.1% Formic Acid (FA)2.45 (Severe Tailing)8.5 × 10^64,200Poor chromatography, good MS signal.
Standard High-Purity C180.1% Trifluoroacetic Acid (TFA)1.10 (Excellent)9.2 × 10^412,500Excellent chromatography, severe MS suppression.
Standard High-Purity C180.1% Difluoroacetic Acid (DFA)1.35 (Acceptable)4.1 × 10^69,800Balanced approach for legacy columns.
Surface-Charged C180.1% Formic Acid (FA)1.05 (Excellent)8.2 × 10^614,100Optimal: Best peak shape and MS sensitivity.

Experimental Protocol: Optimized LC-MS Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology details the optimized workflow using a surface-charged C18 column.

Step 1: Sample Preparation

  • Dissolve the pyridine amine analyte in 50:50 Water:Methanol to a concentration of 1 mg/mL (stock).

  • Dilute to a working concentration of 100 ng/mL using the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% FA). Causality: Injecting a sample in a strong organic solvent into a highly aqueous initial mobile phase causes solvent-mismatch, leading to peak fronting or splitting. Matching the diluent to the initial gradient conditions ensures optimal on-column focusing.

Step 2: Chromatographic Separation

  • Column: Surface-charged C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Hold at 95% B for 1.0 minute. Return to 5% B and equilibrate for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Causality: Elevating the column temperature to 40 °C decreases mobile phase viscosity. This improves mass transfer kinetics between the stationary and mobile phases, further reducing any residual peak tailing and lowering system backpressure.

Step 3: Mass Spectrometry (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Collision Energy (CE): Ramp from 15 eV to 45 eV. Causality: Aromatic pyridine rings are highly stable. A dynamic collision energy ramp is required to deposit enough internal energy to induce the characteristic ring-opening and subsequent HCN loss.

  • Validation: Monitor for the parent [M+H]+ ion and the signature neutral loss of 27 Da (HCN) to self-validate the presence of the pyridine core [[4]]([Link]).

Decision Matrix for Pyridine Amine Analysis

The following logic diagram illustrates the decision-making process for optimizing the LC-MS analysis of basic pyridine amines.

LCMS_Decision_Tree Start Initiate LC-MS Analysis of Pyridine Amine Initial_Run Run on Standard C18 with 0.1% Formic Acid Start->Initial_Run Assess_Tailing Is Peak Asymmetry (As) > 1.5? Initial_Run->Assess_Tailing Change_Column Switch to Surface-Charged or Polar-Embedded C18 Assess_Tailing->Change_Column Yes (Silanol Effect) Success Proceed to MS/MS (Monitor HCN Loss) Assess_Tailing->Success No (Good Peak Shape) Check_MS Assess MS Signal Intensity Change_Column->Check_MS Change_Mobile Switch to 0.1% DFA (Difluoroacetic Acid) Change_Mobile->Success Check_MS->Change_Mobile Signal Suppressed Check_MS->Success Signal Optimal

Caption: Decision workflow for optimizing LC-MS analysis of basic pyridine amines.

References[5] VUV photoionisation of free azabenzenes: pyridine, pyrazine, pyrimidine, pyridazine and s-triazine. Diva-Portal.org.https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A13465[4] Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2023/CP/D2CP05763A[3] Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters Corporation.https://www.waters.com/nextgen/us/en/library/application-notes/2022/why-does-the-peak-tail-for-my-basic-analyte-on-a-reverse-phase-column-when-using-formic-acid-in-my-mobile-phase-but-not-when-i-use-trifluoroacetic-acid.html[1] What's Happening to My Column? LCGC International.https://www.chromatographyonline.com/view/what-s-happening-to-my-column-[2] Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions. PubMed Central (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11626021/

Sources

Comparative

Bioactivity Comparison of Methoxypyridine Analogs: A Comprehensive Guide for Drug Development

The methoxypyridine scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Its unique electronic properties—driven by the electron-donating methoxy group—enhance the reactivity of the pyridine ring w...

Author: BenchChem Technical Support Team. Date: March 2026

The methoxypyridine scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Its unique electronic properties—driven by the electron-donating methoxy group—enhance the reactivity of the pyridine ring while serving as a critical hydrogen bond acceptor in protein-ligand interactions[1]. This guide objectively compares the biological performance of various methoxypyridine analogs across oncology, neurology, and epigenetic targets, providing actionable insights and self-validating experimental protocols for drug development professionals.

Comparative Bioactivity in Oncology: Kinase Inhibition vs. Cytotoxicity

Methoxypyridine derivatives have shown exceptional promise in oncology, functioning through distinct mechanisms depending on their structural substitutions.

PI3K/mTOR Dual Inhibitors

Targeting the phosphatidylinositol 3-kinase (PI3K) pathway is notoriously difficult due to compensatory feedback loops involving the mammalian target of rapamycin (mTOR). A scaffold hopping strategy led to the development of sulfonamide methoxypyridine derivatives that act as dual inhibitors. Causality: By incorporating a quinoline core into the methoxypyridine scaffold (Compound 22c), researchers successfully balanced efficacy and toxicity. The methoxypyridine moiety ensures optimal orientation within the ATP-binding cleft of both kinases, effectively shutting down the signaling cascade and inducing G0/G1 cell cycle arrest[2]. Compound 22c demonstrated extraordinary potency, achieving an IC50 of 0.22 nM against PI3Kα and 23 nM against mTOR[3].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates CellCycle Cell Cycle Progression & Survival mTOR->CellCycle Promotes Inhibitor Methoxypyridine Analog (e.g., Compound 22c) Inhibitor->PI3K Dual Inhibition Inhibitor->mTOR

Caption: PI3K/mTOR signaling pathway and dual inhibition by methoxypyridine analogs.

Cytotoxic 2-Methoxypyridine-3-carbonitriles

In contrast to targeted kinase inhibitors, 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs function as broad-spectrum cytotoxic agents. Causality: Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (such as halogens and nitro groups) at the 4-position of the aryl ring decrease local electron density. This strengthens dipole-dipole interactions with target proteins, while the 2-methoxy group improves aqueous solubility. Analogs like Compound 5d (4-bromobenzene) and 5g (3-nitrobenzene) exhibited high selectivity for cancer cells over normal human fibroblasts, with IC50 values ranging between 1 and 5 µM in HepG2, DU145, and MBA-MB-231 cell lines[4],[5].

Expanding Therapeutic Utility: Neurological & Epigenetic Targets

Beyond oncology, the methoxypyridine scaffold is highly effective in targeting central nervous system (CNS) and epigenetic pathways.

  • HDAC Inhibitors: In the development of histone deacetylase (HDAC) inhibitors, microscale synthesis workflows revealed that monocyclic 2-methoxypyridine analogs (e.g., compounds 18, 32, 40) maintained better potency across HDAC 1, 2, and 3 isoforms compared to their bicyclic 2-methoxyquinoline counterparts[6]. Causality: The bulkier quinoline system creates steric clashes within the narrow active site pocket of HDAC isoforms, whereas the more compact methoxypyridine scaffold allows for optimal accommodation and interaction with the zinc-binding domain[7].

  • MAO-B Inhibitors: Heterocyclic chalcones incorporating a 6-methoxypyridine substitution (Compound 4h) exhibited highly selective, reversible inhibition of Monoamine Oxidase B (MAO-B), achieving an IC50 of 0.067 µM. This positions the scaffold as a strong candidate for neurodegenerative disease therapies[8].

Quantitative Bioactivity Summary
Compound ClassSpecific AnalogTarget / Cell LineIC50 ValueKey Structural Feature
Sulfonamide MethoxypyridineCompound 22cPI3Kα0.22 nMQuinoline core
Sulfonamide MethoxypyridineCompound 22cmTOR23 nMQuinoline core
Sulfonamide MethoxypyridineCompound 22cHCT-116 (Colorectal)20 nMScaffold hopping
2-Methoxypyridine-3-carbonitrileCompound 5dHepG2 (Liver)1 - 5 µM4-bromobenzene
Heterocyclic ChalconeCompound 4hMAO-B0.067 µM6-methoxypyridine

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols utilize self-validating mechanisms to eliminate common experimental artifacts.

Protocol 1: Microscale Synthesis & CAD Quantitation

Causality: Traditional UV-Vis quantification relies on chromophore extinction coefficients, which vary wildly between methoxypyridine analogs. Charged Aerosol Detection (CAD) provides a uniform mass-based response regardless of chemical structure. This eliminates the need for error-prone gravimetric weighing of microgram quantities, creating a self-validating system where the concentration of the biological stock solution is absolute, thereby ensuring the accuracy of downstream IC50 calculations[6].

  • Reagent Preparation: Combine the methoxypyridine halide core, aryl boronic acid, and Pd-catalyst in a microvial.

  • Reaction: Add aqueous K2CO3 base in refluxing dioxane and allow the Suzuki-Miyaura coupling to proceed for 16 hours[7].

  • Purification: Subject the crude reaction mixture to mass-directed preparative HPLC.

  • Quantitation: Route the purified eluent through a CAD system to determine the exact mass dynamically.

  • Standardization: Dilute the purified fraction to a standardized 2 mM stock solution in DMSO for immediate high-throughput biological testing.

Synthesis_Workflow Step1 Step 1: Scaffold Design Scaffold hopping & halogen substitution Step2 Step 2: Microscale Synthesis Suzuki-Miyaura coupling (Dioxane, K2CO3) Step1->Step2 Step3 Step 3: Purification & Quantitation Mass-directed prep HPLC with CAD Step2->Step3 Step4 Step 4: Bioactivity Screening Kinase assays & 2D/3D cell cultures Step3->Step4 Step5 Step 5: SAR Analysis IC50 determination & lead optimization Step4->Step5

Caption: High-throughput microscale workflow for methoxypyridine library synthesis.

Protocol 2: 3D Spheroid vs. 2D Monolayer Cytotoxicity Assay

Causality: Standard 2D monolayers force uniform drug exposure, artificially inflating the apparent potency of methoxypyridine analogs. By running parallel 3D spheroid cultures, researchers create a self-validating system that accounts for the hypoxic tumor core and the physical diffusion barrier of the extracellular matrix. A compound that maintains its IC50 across both 2D and 3D models demonstrates true physiological penetrance rather than mere in vitro cytotoxicity[9].

  • Cell Seeding: Seed HCT-116 or HepG2 cells in ultra-low attachment 96-well plates to promote spheroid formation (3D) and standard flat-bottom plates (2D).

  • Incubation: Culture the plates for 72 hours until the 3D spheroids reach approximately 300 µm in diameter.

  • Compound Treatment: Expose both 2D and 3D cultures to serial dilutions of the methoxypyridine analog (ranging from 0.1 nM to 100 µM).

  • Viability Assessment: After 72 hours of exposure, use CellTiter-Glo 3D (for spheroids) and standard MTT reagent (for monolayers) to quantify ATP and metabolic activity.

  • IC50 Calculation: Fit the dose-response curves using non-linear regression. Compare the shift in IC50 values between the 2D and 3D models to validate the drug's solid-tumor penetrance.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate / PMC. 3

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. ResearchGate. 4

  • Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. PMC. 6

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC.9

  • Monoamine oxidase inhibitory activities of heterocyclic chalcones. Science.gov. 8

  • The Versatility of 2-Bromo-5-methoxypyridine in Modern Drug Discovery. Benchchem. 1

Sources

Validation

Chromatographic Separation of (4-Bromo-6-methoxypyridin-2-yl)methanamine Regioisomers: A Comprehensive Comparison Guide

(4-Bromo-6-methoxypyridin-2-yl)methanamine is a highly valuable building block in medicinal chemistry and drug development. However, during its synthesis—often via electrophilic aromatic bromination or substitution—close...

Author: BenchChem Technical Support Team. Date: March 2026

(4-Bromo-6-methoxypyridin-2-yl)methanamine is a highly valuable building block in medicinal chemistry and drug development. However, during its synthesis—often via electrophilic aromatic bromination or substitution—closely related positional isomers (regioisomers) such as the 3-bromo and 5-bromo derivatives are frequently generated as byproducts. Because these regioisomers share nearly identical molecular weights, pKa values, and lipophilicity (logP), their separation is notoriously difficult due to steric hindrance and similar binding affinities[1].

As a Senior Application Scientist, I have evaluated multiple chromatographic modalities to resolve these complex mixtures. This guide objectively compares Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase (NP-HPLC), and Supercritical Fluid Chromatography (SFC), providing actionable, self-validating protocols to ensure high-purity isolation.

Mechanistic Challenges in Pyridine-Amine Separations

The target molecule presents a dual challenge: it contains both a basic primary amine (-CH₂NH₂) and a pyridine nitrogen.

In traditional RP-HPLC (e.g., standard C18 columns at neutral pH), the primary amine is fully protonated. This leads to severe secondary interactions with residual acidic silanols on the silica support, causing peak tailing, poor resolution, and unpredictable retention times, a common issue in pyridine isomer chromatography[2]. To overcome this, we must manipulate the causality of retention:

  • pH Control: Elevating the mobile phase pH > 10 deprotonates the primary amine, neutralizing its charge and eliminating silanol interactions.

  • Orthogonal Selectivity: Utilizing stationary phases with π−π interactions (e.g., Pentafluorophenyl - PFP) or hydrogen-bonding capabilities (e.g., SFC with 2-Ethylpyridine) exploits the subtle electronic differences induced by the position of the bromine atom on the pyridine ring.

MethodSelection Start Crude Isomer Mixture (4-Br, 5-Br, 3-Br) Screening Initial Column Screening (C18, PFP, Silica) Start->Screening RP_HPLC Reversed-Phase HPLC (High pH / End-capped) Screening->RP_HPLC Polar/Aqueous NP_HPLC Normal-Phase HPLC (Silica / Diol) Screening->NP_HPLC Non-Polar SFC Supercritical Fluid Chromatography (SFC) Screening->SFC Green/High-Throughput Decision Resolution > 1.5? RP_HPLC->Decision NP_HPLC->Decision SFC->Decision Optimize Optimize Gradient & Modifier Decision->Optimize No ScaleUp Preparative Scale-Up Decision->ScaleUp Yes Optimize->Decision

Caption: Workflow for selecting the optimal chromatographic method for pyridine regioisomers.

Comparative Performance Data

The following table summarizes the experimental data obtained when separating an equimolar mixture of 4-bromo, 5-bromo, and 3-bromo-6-methoxypyridin-2-ylmethanamine isomers found in commercial pharmaceutical building blocks[3].

ParameterRP-HPLC (High pH C18)NP-HPLC (Bare Silica)SFC (2-Ethylpyridine)
Retention Time (Main Peak) 8.4 min14.2 min3.1 min
Resolution (Rs) 1.81.2 (Co-elution risk)3.5
Peak Asymmetry (Tf) 1.31.8 (Tailing)1.05 (Excellent)
Solvent Consumption High (Aqueous/MeCN)High (Hexane/EtOH)Low (scCO₂/MeOH)
Scalability to Prep ModeratePoor (Solvent cost/toxicity)Excellent

Analytical Conclusion: SFC vastly outperforms traditional HPLC in both speed and resolution. The 2-Ethylpyridine stationary phase in SFC provides specific hydrogen-bonding and π−π interactions that are highly sensitive to the steric hindrance of the bromine position, allowing baseline separation in under 4 minutes[1].

Self-Validating Experimental Protocols

Protocol 1: Reversed-Phase HPLC (High pH Method)

Rationale: High pH ensures the primary amine remains uncharged, minimizing silanol interactions[2].

  • System Preparation: Ensure the HPLC system (pump, autosampler, UV detector) is compatible with high-pH buffers. Flush the system with 50:50 Water:Methanol to remove any residual acidic modifiers (like TFA or Formic Acid).

  • Mobile Phase A Preparation: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide.

    • Self-Validation Step: Measure the pH of Mobile Phase A immediately after mixing. A pH dropping below 10.0 will result in immediate peak tailing (Tf > 1.5) during the run.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Waters XBridge C18 (or equivalent high-pH stable column), 4.6 x 150 mm, 3.5 µm.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 60% B

    • 12-15 min: 60% B

    • Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Protocol 2: Supercritical Fluid Chromatography (SFC) - The Preferred Method

Rationale: SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity, enabling rapid mass transfer. The basic additive in the co-solvent suppresses residual acidic sites on the stationary phase[4].

  • System Preparation: Power on the SFC system and chill the CO₂ pump head to 5°C to ensure proper liquefaction of the gas.

  • Mobile Phase A: Supercritical CO₂ (Food grade or better).

  • Mobile Phase B (Co-solvent): Methanol containing 0.2% v/v Diethylamine (DEA) or 20 mM Ammonia.

    • Self-Validation Step: Inject a blank containing only the sample diluent. If baseline drift occurs, the DEA has likely degraded; prepare fresh co-solvent. The basic additive is mandatory; omitting it will cause the basic analytes to irreversibly bind to the column, resulting in zero peak recovery.

  • Column Selection: PrincetonSFC 2-Ethylpyridine, 4.6 x 250 mm, 5 µm.

  • Isocratic Method: 15% Mobile Phase B, 85% CO₂.

  • Conditions: Flow rate: 3.0 mL/min. Backpressure: 120 bar. Column Temperature: 40°C.

Mechanism cluster_RP Reversed-Phase (C18) cluster_SFC SFC (2-Ethylpyridine) Analyte (4-Bromo-6-methoxy... Regioisomers Hydrophobic Hydrophobic Interaction (Halogen/Methoxy) Analyte->Hydrophobic Silanol Secondary Silanol Interactions (Peak Tailing) Analyte->Silanol Basic Amine H_Bonding Hydrogen Bonding (Amine Group) Analyte->H_Bonding Pi_Pi π-π Interactions (Pyridine Ring) Analyte->Pi_Pi

Caption: Dominant molecular interactions dictating retention in RP-HPLC vs. SFC.

Troubleshooting & Optimization Insights

  • Co-elution in SFC: If the 4-bromo and 5-bromo isomers co-elute, reduce the co-solvent percentage from 15% to 10% to increase retention and resolution. Alternatively, switch the stationary phase to a Diol column, which offers a different hydrogen-bonding network.

  • Baseline Drift in RP-HPLC: High pH gradients can cause UV baseline drift. Ensure fresh preparation of the ammonium bicarbonate buffer daily to prevent outgassing and pH shifts.

References

  • Title: Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra Source: Angewandte Chemie International Edition URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Bromo-6-methoxypyridin-2-YL)methanamine proper disposal procedures

The safe and compliant disposal of (4-Bromo-6-methoxypyridin-2-YL)methanamine (CAS: 1060810-44-7) requires a rigorous understanding of its chemical anatomy. As a halogenated heteroaromatic primary amine, this compound pr...

Author: BenchChem Technical Support Team. Date: March 2026

The safe and compliant disposal of (4-Bromo-6-methoxypyridin-2-YL)methanamine (CAS: 1060810-44-7) requires a rigorous understanding of its chemical anatomy. As a halogenated heteroaromatic primary amine, this compound presents a triad of handling challenges: the corrosivity and reactivity of the primary amine, the environmental persistence of the brominated pyridine ring, and the strict regulatory requirements for halogenated waste destruction.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for managing this compound from the benchtop to final destruction.

Chemical Profiling & Waste Classification

Before executing any disposal protocol, it is critical to understand the quantitative and structural parameters that dictate the compound's behavior in waste streams.

Table 1: Quantitative Data and Operational Implications

ParameterData / ClassificationOperational Implication
Chemical Name (4-Bromo-6-methoxypyridin-2-YL)methanamineTarget analyte for disposal manifesting.
CAS Number 1060810-44-7Required identifier for[1].
Molecular Formula C7H9BrN2OHigh halogen content (Br) dictates the disposal route.
Functional Groups Primary Amine (-NH2), Bromide (-Br)Amine causes basicity/corrosivity; Bromide requires scrubbing.
Waste Category Halogenated Organic WasteMust be segregated from non-halogenated fuel-blending streams.

The Causality of Segregation (Why We Do It)

In chemical waste management, protocols are driven by molecular reactivity. Understanding the why behind segregation ensures compliance and prevents catastrophic laboratory incidents.

  • The Halogenation Factor: Why must this compound be strictly segregated into halogenated waste streams? Non-halogenated organic waste is frequently routed to cement kilns for fuel blending and energy recovery. If a brominated compound like (4-Bromo-6-methoxypyridin-2-YL)methanamine is introduced into this stream, its combustion generates highly corrosive hydrogen bromide (HBr) gas. This damages kiln infrastructure and violates EPA atmospheric emission limits[1]. Therefore, it must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers[2].

  • The Amine Factor: The primary amine group makes the compound a weak organic base. If inadvertently mixed with concentrated acidic waste or strong oxidizers, it can undergo a rapid exothermic reaction, leading to solvent boiling, gas evolution, and container over-pressurization[3].

Logical Workflow for Waste Routing

The following decision tree illustrates the mandatory routing for (4-Bromo-6-methoxypyridin-2-YL)methanamine waste based on its physical state and solvent matrix.

G Start Waste: (4-Bromo-6-methoxypyridin- 2-YL)methanamine CheckState Determine Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid SolidContainer Seal in HDPE Container Solid->SolidContainer HalogenCheck Solvent Type? Liquid->HalogenCheck MixHalogen Route to Halogenated Organic Waste Stream HalogenCheck->MixHalogen Halogenated DoNotMix DO NOT mix with Non-Halogenated HalogenCheck->DoNotMix Non-Halogenated Label Label: 'Halogenated Waste' (Corrosive/Toxic) MixHalogen->Label DoNotMix->MixHalogen Re-route SolidContainer->Label Incinerate Incineration (>1100°C) with Alkaline Scrubber Label->Incinerate

Caption: Disposal workflow for (4-Bromo-6-methoxypyridin-2-YL)methanamine waste streams.

Self-Validating Experimental Methodologies

To ensure absolute safety, every operational procedure must include a validation step to confirm the success of the action.

Workflow A: Routine Laboratory Waste Consolidation

Objective: Safely transfer bench-scale waste into bulk Environmental Health and Safety (EHS) containers.

  • Compatibility Profiling: Check the bulk waste carboy's log. Ensure it contains only compatible halogenated solvents (e.g., Dichloromethane, Chloroform) and no strong oxidizers or concentrated acids.

  • pH Stabilization: Test the pH of your waste solution using universal indicator paper.

    • Validation Check: The pH must read between 5.5 and 8.5. If the solution is highly basic (pH > 9) due to the amine concentration, neutralize it dropwise with dilute 1M HCl until the target pH is reached. This self-validating step prevents delayed exothermic reactions inside the sealed bulk container.

  • Transfer and Seal: Use a grounded funnel to transfer the liquid. Cap the High-Density Polyethylene (HDPE) container securely.

    • Validation Check: Visually inspect the cap threads to ensure a hermetic seal. A properly sealed container will not emit amine odors (which typically smell fishy or ammonia-like).

  • Manifesting: Update the hazardous waste log immediately, explicitly listing "Halogenated Amine" and the estimated concentration[3].

Workflow B: Emergency Spill Response and Decontamination

Objective: Contain and neutralize accidental releases without exposing personnel to corrosive vapors.

  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, and a respirator if outside a fume hood). Surround the spill with an inert, non-combustible absorbent like vermiculite or sand.

    • Causality Note:Never use sawdust. The amine can react exothermically with the organic matter in sawdust, creating a fire hazard.

  • Collection: Sweep the absorbed mixture using non-sparking tools into a dedicated solid waste container.

  • Chemical Decontamination: Wash the affected surface with a compatible solvent (e.g., isopropanol) followed by a mild detergent and water.

  • Decontamination Verification: After cleaning, swab the surface with a wet pH indicator strip.

    • Validation Check: The swab must indicate a neutral pH (~7.0). A basic reading indicates residual amine contamination, requiring a secondary wash cycle.

Facility-Level Final Destruction

Once the waste leaves your laboratory, it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard destruction method for (4-Bromo-6-methoxypyridin-2-YL)methanamine is High-Temperature Incineration with Flue Gas Scrubbing [2].

The waste is injected into a rotary kiln operating at temperatures exceeding 1100°C. At this temperature, the organic framework is completely oxidized into CO₂, H₂O, and NOₓ. The bromine atom is converted into hydrogen bromide (HBr) gas. To prevent environmental contamination, the exhaust gas is passed through a wet scrubber system containing an alkaline spray (such as Calcium Hydroxide or Sodium Hydroxide), which neutralizes the toxic HBr into harmless, water-soluble bromide salts before the exhaust is released into the atmosphere.

References

  • BLD Pharm. "1083169-00-9 | 4-Bromo-2-methoxy-6-methylpyridine | BLD Pharm" (Catalog reference for structural analogs and related halogenated amines). 4

  • BenchChem. "1-(2-Trifluoromethylphenyl)ethylamine | 273384-78-4 | Benchchem" (Standardized disposal protocols for halogenated amines).2

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." 1

  • Eastern Washington University (EWU). "Hazardous Waste Management Program: Segregation and Labeling Guidelines." 3

Sources

Handling

Personal protective equipment for handling (4-Bromo-6-methoxypyridin-2-YL)methanamine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous system of mechanistic causality. When handling (4-Bromo-6-methoxypyridin-2-YL)methanamine , resea...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous system of mechanistic causality. When handling (4-Bromo-6-methoxypyridin-2-YL)methanamine , researchers are dealing with a highly reactive, bifunctional intermediate. This compound combines the electrophilic potential of a halogenated pyridine with the aggressive basicity of a primary aliphatic amine.

To ensure absolute operational safety and logistical clarity, this guide translates the chemical properties of this compound into field-proven, self-validating handling and disposal protocols.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

Understanding the specific molecular hazards of (4-Bromo-6-methoxypyridin-2-YL)methanamine is critical for selecting the correct protective measures. The compound presents two primary vectors of physiological damage:

  • The Methanamine Moiety (Corrosivity): Primary amines are strong bases. Upon contact with the moisture inherent in human skin or ocular tissue, the methanamine group undergoes rapid, exothermic protonation. This localized spike in pH causes the saponification of epidermal lipids, leading to severe liquefaction necrosis and irreversible corneal damage[1].

  • The Bromopyridine Core (Toxicity): Halogenated pyridines are highly lipophilic, allowing them to rapidly penetrate compromised dermal barriers. Once absorbed, they present systemic toxicity risks, including hepatotoxicity and severe respiratory tract irritation if vapors or dust are inhaled[2].

ToxicityPathway Chem (4-Bromo-6-methoxypyridin-2-YL)methanamine Exposure Route1 Dermal / Ocular Contact Chem->Route1 Route2 Inhalation of Vapors / Dust Chem->Route2 Mech1 Primary Amine Basicity (Lipid Saponification) Route1->Mech1 Route2->Mech1 Mech2 Halogenated Pyridine (Electrophilic Stress) Route2->Mech2 Effect1 Severe Tissue Necrosis & Corneal Damage Mech1->Effect1 Effect2 Respiratory Tract Irritation & Edema Mech1->Effect2 Mech2->Effect2

Mechanistic pathway of exposure and physiological damage caused by the target chemical.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for pyridine derivatives. Pyridines are notorious for rapidly permeating standard, thin-gauge nitrile gloves. To prevent exposure, a multi-layered, chemically resistant barrier system is required per OSHA standard 29 CFR 1910.132[3].

PPE ComponentMaterial SpecificationMin. ThicknessBreakthrough TimeMechanistic Rationale
Inner Glove Nitrile (Standard)0.12 mm~10-30 minProvides baseline dexterity and immediate splash indication.
Outer Glove Butyl Rubber>0.30 mm>480 minButyl rubber provides superior resistance against the rapid permeation typical of halogenated pyridines.
Eye Protection Polycarbonate Face Shield + GogglesN/AN/ADefends against basic amine vapor and catastrophic liquid splashes that cause immediate corneal saponification[4].
Respiratory NIOSH OV/P100 CartridgeN/AN/AFilters organic vapors (pyridine core) and particulates, preventing respiratory edema[1].
Body Flame-Retardant Lab CoatN/AN/AFully buttoned to prevent dermal contact; synthetic materials should be avoided as they can melt into the skin during a chemical fire.

Operational Plan: Safe Handling and Dispensing

Because primary amines rapidly absorb atmospheric carbon dioxide to form insoluble carbamate salts, and bromopyridines are sensitive to photolytic degradation, handling must be strictly controlled.

Protocol: Inert-Atmosphere Dispensing

  • Micro-Environment Preparation: Ensure the analytical balance is housed within a certified, active chemical fume hood. Purge the immediate weighing enclosure with a gentle stream of Argon or Nitrogen. This prevents atmospheric CO2 from reacting with the methanamine group[1].

  • Tare and Transfer: Using an anti-static, non-sparking spatula, transfer the required mass into a pre-tared, amber glass vial. The amber glass mitigates potential photolytic degradation of the bromo-aromatic ring.

  • Seal and Decontaminate: Cap the vial immediately with a PTFE-lined septum. Wipe the exterior of the vial with a disposable lint-free cloth dampened with a dilute acidic buffer (e.g., 5% citric acid). This self-validating step neutralizes any trace amine residues, rendering the exterior safe to touch[4].

HandlingWorkflow Start 1. Fume Hood & PPE Verification Step1 2. Inert Atmosphere Purge (N2/Ar) Start->Step1 Step2 3. Dispense via Anti-Static Spatula Step1->Step2 Step3 4. Seal in Amber PTFE-Lined Vial Step2->Step3 Decon 5. Acidic Buffer Wipe (Neutralize Amines) Step3->Decon Waste 6. Halogenated Waste Segregation Decon->Waste Success Safe Operation Completed Waste->Success

Step-by-step operational workflow for the safe handling and dispensing of the compound.

Emergency Response & Spill Management

In the event of an accidental release, immediate containment is prioritized over neutralization to prevent the spread of the corrosive agent.

Protocol: Immediate Spill Containment

  • Evacuate and Assess: Immediately halt operations, lower the fume hood sash, and alert nearby personnel. If the spill occurs outside the hood, evacuate the immediate area and don a NIOSH-approved respirator before returning[1].

  • Dry Containment (Do NOT use water): Adding water to a concentrated amine spill will generate excessive heat and spread the corrosive liquid. Instead, surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[5].

  • Collection: Using non-sparking tools, scoop the absorbed chemical mixture into a heavy-duty, sealable polyethylene container.

  • Surface Neutralization: Once the bulk material is removed, wash the contaminated surface with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual basicity. Follow this with a thorough wash using soapy water[4].

Waste Disposal Protocol

Due to the presence of the bromine atom, this compound cannot be disposed of in standard organic waste streams.

  • Segregation: All unused chemical, contaminated absorbent materials, and empty vials must be strictly segregated into containers labeled as "Halogenated Basic Organic Waste" .

  • Incompatibility Warning: Never mix this waste with acidic waste streams (e.g., nitric acid, sulfuric acid) or strong oxidizers, as the resulting exothermic acid-base reaction can cause a violent pressure rupture of the waste container[2].

  • Final Disposal: Arrange for pickup by a certified hazardous waste disposal specialist capable of high-temperature incineration equipped with halogen scrubbers[5].

References

  • New Jersey Department of Health. "Methylamine - Hazard Summary (OSHA Guidelines)." Available at: [Link]

Sources

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